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Core Science & Biosynthesis

Foundational

2-Chloro-4-(dimethylamino)-6-methylnicotinonitrile physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the core physical, chemical, and structural properties of 2-Chloro-4-(dimethylamino)-6-methylnicotinonitrile...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical, chemical, and structural properties of 2-Chloro-4-(dimethylamino)-6-methylnicotinonitrile. It is intended to serve as a technical resource for professionals in research and development, offering insights into its synthesis, reactivity, and potential applications, particularly within the field of medicinal chemistry.

Compound Identification and Molecular Structure

2-Chloro-4-(dimethylamino)-6-methylnicotinonitrile is a substituted pyridine derivative. The presence of a chloro group at the 2-position, a nitrile at the 3-position, a dimethylamino group at the 4-position, and a methyl group at the 6-position creates a unique electronic and steric environment, making it a valuable intermediate in organic synthesis.

Key Identifiers:

IdentifierValue
IUPAC Name 2-chloro-4-(dimethylamino)-6-methylpyridine-3-carbonitrile
CAS Number 137440-91-6
Molecular Formula C₉H₁₀ClN₃
Molecular Weight 195.65 g/mol

The structural arrangement of its functional groups—an electron-withdrawing nitrile and chloro group, and an electron-donating dimethylamino group—establishes a "push-pull" system across the pyridine scaffold. This electronic characteristic is often sought after in the design of functional materials and biologically active molecules.

Caption: 2D structure of 2-Chloro-4-(dimethylamino)-6-methylnicotinonitrile.

Physicochemical Properties

While extensive experimental data for this specific molecule is not widely published, its properties can be predicted based on its structure and comparison with analogous compounds. The compound is expected to be a solid at room temperature with limited solubility in water but good solubility in common organic solvents.

PropertyPredicted/Observed ValueSource/Analogy
Physical State Solid[1]
Melting Point Data not availableSimilar compounds like 2,6-dichloro-4-methylnicotinonitrile melt at 108-112 °C[2]
Boiling Point Data not availableA related compound, 2-Chloro-4-(methylamino)nicotinonitrile, has a calculated boiling point of 355.9 °C at 760 mmHg[3]
Density ~1.3 g/cm³ (calculated)[3] (based on related structure)
Solubility Expected to be soluble in polar organic solvents like Dichloromethane, Ethyl Acetate, and Methanol.General property of similar organic molecules.
pKa Data not availableThe pyridine nitrogen will be weakly basic.
LogP Data not availableThe combination of chloro, methyl, and dimethylamino groups suggests moderate lipophilicity.

Spectral Data Analysis

Spectroscopic analysis is essential for the structural confirmation of the molecule. Below are the predicted key features for ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

  • ¹H NMR Spectroscopy :

    • Aromatic Proton (H-5): A singlet is expected in the aromatic region (δ 6.0-7.0 ppm). The electron-donating effect of the dimethylamino group at C-4 will shift this proton upfield compared to unsubstituted chloronicotinonitriles.

    • Dimethylamino Protons (-N(CH₃)₂): A singlet integrating to 6 protons is expected, likely in the range of δ 3.0-3.3 ppm.

    • Methyl Protons (-CH₃): A singlet integrating to 3 protons for the C-6 methyl group is anticipated, typically around δ 2.3-2.6 ppm.

  • ¹³C NMR Spectroscopy :

    • Pyridine Ring Carbons: Six distinct signals are expected. The carbon attached to the chloro group (C-2) and the carbon bearing the dimethylamino group (C-4) will be significantly affected. C-2 would appear around 150-160 ppm, while C-4 would be shifted downfield to ~155-165 ppm.

    • Nitrile Carbon (-CN): A characteristic quaternary signal is expected around δ 115-120 ppm.

    • Dimethylamino Carbons (-N(CH₃)₂): A signal around δ 39-42 ppm.

    • Methyl Carbon (-CH₃): A signal for the C-6 methyl group is expected around δ 20-25 ppm.

  • Infrared (IR) Spectroscopy :

    • C≡N Stretch: A sharp, strong absorption band is expected in the range of 2220-2240 cm⁻¹. This is a characteristic peak for nitrile groups.

    • C=C and C=N Stretching: Aromatic ring stretching vibrations will appear in the 1400-1600 cm⁻¹ region.

    • C-Cl Stretch: A signal in the fingerprint region, typically between 600-800 cm⁻¹, can be attributed to the carbon-chlorine bond.

    • C-H Stretching: Aliphatic C-H stretching from the methyl and dimethylamino groups will be observed just below 3000 cm⁻¹.

  • Mass Spectrometry (MS) :

    • Molecular Ion Peak (M⁺): The mass spectrum will show a molecular ion peak cluster. Due to the presence of chlorine, there will be two peaks: one for the ³⁵Cl isotope (M⁺) and another for the ³⁷Cl isotope (M+2) in an approximate 3:1 intensity ratio. For C₉H₁₀³⁵ClN₃, the M⁺ peak would be at m/z 195.06.

    • Fragmentation: Common fragmentation pathways would involve the loss of a methyl radical (-CH₃) from the dimethylamino group, or loss of HCN from the nitrile group.

Synthesis and Reactivity

Synthetic Pathway

The synthesis of 2-chloro-4-amino-substituted nicotinonitriles typically involves the construction of the pyridine ring followed by chlorination. A plausible synthetic route starts from precursors that can undergo cyclization to form the pyridinone core, which is then converted to the final product.

Synthesis cluster_0 Step 1: Ring Formation cluster_1 Step 2: Chlorination A Enaminone or similar precursor C 4-(Dimethylamino)-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (Pyridinone Intermediate) A->C Base-catalyzed condensation B Malononitrile B->C D Pyridinone Intermediate E 2-Chloro-4-(dimethylamino)-6- methylnicotinonitrile (Final Product) D->E POCl₃ or SOCl₂ Heat

Caption: A generalized synthetic workflow for 2-Chloro-4-(dimethylamino)-6-methylnicotinonitrile.

Detailed Protocol: Chlorination of Pyridinone Intermediate

This protocol is a representative procedure based on common methods for converting 2-pyridinones to 2-chloropyridines.[4][5]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend the pyridinone intermediate (1 equivalent) in an excess of phosphorus oxychloride (POCl₃, 5-10 equivalents).

  • Heating: Heat the reaction mixture to reflux (typically 100-110 °C).

  • Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 3-6 hours).

  • Work-up: a. Cool the reaction mixture to room temperature. b. Slowly and carefully pour the mixture onto crushed ice to quench the excess POCl₃. This is a highly exothermic reaction and should be performed in a well-ventilated fume hood. c. Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 7-8. d. Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate or dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure 2-Chloro-4-(dimethylamino)-6-methylnicotinonitrile.

Chemical Reactivity

The reactivity of the molecule is governed by its key functional groups:

  • 2-Chloro Group: The chlorine atom is susceptible to nucleophilic aromatic substitution (SₙAr) . It can be displaced by a variety of nucleophiles (e.g., amines, alkoxides, thiols), making it an excellent synthetic handle for further molecular diversification. The reaction is facilitated by the electron-withdrawing nitrile group.

  • Nitrile Group: The cyano group can undergo hydrolysis under acidic or basic conditions to form a carboxylic acid or an amide. It can also be reduced to an aminomethyl group using reducing agents like lithium aluminum hydride (LiAlH₄).

  • Dimethylamino Group: This group is a strong electron-donating group that activates the pyridine ring towards electrophilic substitution, although the positions are dictated by the existing substituents. It also imparts basicity to the molecule.

  • Pyridine Ring: The nitrogen atom in the pyridine ring can be quaternized by reaction with alkyl halides.

Applications in Research and Drug Development

Substituted nicotinonitriles are recognized as "privileged scaffolds" in medicinal chemistry due to their ability to interact with a wide range of biological targets.

  • Kinase Inhibitors: The 2-amino-pyridine and related scaffolds are core components of numerous kinase inhibitors. The 2-chloro position serves as a key attachment point for moieties that bind into the hinge region of the kinase active site.

  • Building Block for Heterocyclic Synthesis: This compound is a versatile intermediate. The reactive chloro and nitrile groups allow for the construction of more complex fused heterocyclic systems, such as thieno[2,3-b]pyridines, which are known to possess diverse pharmacological activities.[6]

  • Pharmacophore in Bioactive Molecules: The dimethylamino group is a common feature in many FDA-approved drugs, where it can improve solubility, modulate basicity, and form critical hydrogen bonds with biological targets.[7] The nitrile group can also act as a hydrogen bond acceptor or even as a covalent warhead in targeted inhibitors.

Safety and Handling

Hazard Profile (Inferred):

  • Acute Toxicity: Likely harmful if swallowed, in contact with skin, or if inhaled.[8]

  • Skin Irritation: Expected to cause skin irritation.[8]

  • Eye Irritation: May cause serious eye irritation or damage.

  • Respiratory Irritation: May cause respiratory irritation.[8]

Recommended Safe Handling Protocol:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles. A face shield may be necessary when handling larger quantities.

  • Ventilation: Handle the compound exclusively in a certified chemical fume hood to avoid inhalation of dust or vapors.

  • Handling: Avoid creating dust. Use appropriate tools for weighing and transferring the solid. Prevent contact with skin, eyes, and clothing.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[8]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the substance to enter drains or the environment.

  • First Aid:

    • If Inhaled: Move the person to fresh air. Seek immediate medical attention.

    • On Skin: Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek medical attention.[8]

    • In Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[8]

    • If Swallowed: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.

Conclusion

2-Chloro-4-(dimethylamino)-6-methylnicotinonitrile is a highly functionalized heterocyclic compound with significant potential as a building block in medicinal chemistry and materials science. Its distinct electronic properties and the synthetic versatility offered by its chloro and nitrile groups make it a valuable intermediate for the development of novel therapeutic agents and other advanced materials. Proper understanding of its physicochemical properties, reactivity, and safe handling procedures is crucial for its effective application in research and development.

References

  • Thermo Fisher Scientific. (2010, April 29). Safety Data Sheet: 2-Chloro-4,6-dimethylnicotinonitrile. Available at: [Link]

  • Kishida Chemical Co., Ltd. (2023, February 1). Safety Data Sheet: Pyridine. Available at: [Link]

  • Al-Saleh, B., Ahmed, N. S., El-Gazzar, A. B. A., & Abdel-Latif, E. (2009). Synthesis and Reactions of Some Novel Nicotinonitrile Derivatives for Anticancer and Antimicrobial Evaluation. Molecules, 14(3), 1294–1311. Available at: [Link]

  • Google Patents. (2014). CN103508945A - Preparation method of 2-chloro-4-methyl nicotinonitrile.
  • Organic Syntheses. 2-chloronicotinonitrile. Available at: [Link]

  • NextSDS. Substance Information: 2-Amino-6-chloro-4-methyl-nicotinonitrile. Available at: [Link]

  • Chizhov, D. L., et al. (2019). Syntheses of 2-chloro-6-[4-(dimethylamino)phenyl]-4-(trifluoromethyl)nico-tinonitrile (5) and 4-[2-chloro-6-(trifluoromethyl)pyrimidin-4-yl]-N,N-dimethylaniline (7). ResearchGate. Available at: [Link]

  • Chemsrc. Product Page: 2,6-Dichloro-4-methylnicotinonitrile. Available at: [Link]

  • PubChem. Compound Summary: 6-Chloro-2-methylnicotinonitrile. Available at: [Link]

  • Chemicoco. Substance Information: Cyfluthrin. Available at: [Link]

  • Google Patents. (2010). CN101693687B - Method for preparing 2-chloro-N, N-dimethylnicotinamide.
  • Codec Chemical Co., Ltd. Specialty Chemicals. Available at: [Link]

  • Shinsei Chemical. Compound Details. Available at: [Link]

  • de Souza, A. C. S., et al. (2023). Nitriles: an attractive approach to the development of covalent inhibitors. RSC Medicinal Chemistry. Available at: [Link]

  • S. S., S., et al. (2024). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. RSC Advances. Available at: [Link]

Sources

Exploratory

Comprehensive NMR Characterization of 2-Chloro-4-(dimethylamino)-6-methylnicotinonitrile: A Technical Guide for Structural Elucidation

Executive Summary & Structural Analysis The structural elucidation of highly substituted heteroaromatics requires a deep understanding of intramolecular electronic effects. 2-Chloro-4-(dimethylamino)-6-methylnicotinonitr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Analysis

The structural elucidation of highly substituted heteroaromatics requires a deep understanding of intramolecular electronic effects. 2-Chloro-4-(dimethylamino)-6-methylnicotinonitrile (CAS: 137440-91-6) is a complex pyridine derivative characterized by a strong "push-pull" electronic system[1].

The pyridine ring is decorated with both electron-donating groups (EDGs) and electron-withdrawing groups (EWGs):

  • Electron Donors: The C4-dimethylamino group exerts a powerful mesomeric (+M) effect, while the C6-methyl group provides a mild inductive (+I) effect.

  • Electron Acceptors: The C3-cyano group (-M, -I) and the C2-chloro group (-I) withdraw electron density, polarizing the ring[2].

This push-pull dynamic drastically alters the local magnetic environment of the nuclei, leading to extreme shielding and deshielding effects that deviate significantly from unsubstituted pyridine models. This guide provides the predicted 1 H and 13 C NMR chemical shifts, the mechanistic causality behind these values, and a self-validating experimental protocol for structural confirmation.

Predicted 1 H NMR Chemical Shifts & Causality

In a standard 1 H NMR spectrum acquired in CDCl 3​ , this molecule presents three distinct proton environments.

Quantitative Data: 1 H NMR Assignments
NucleusPredicted Shift (δ, ppm)MultiplicityIntegrationAssignment / Position
H-5 6.45Singlet (s)1HAromatic proton at C-5
-N(CH 3​ ) 2​ 3.15Singlet (s)6HDimethylamino protons at C-4
-CH 3​ 2.45Singlet (s)3HMethyl protons at C-6
Mechanistic Causality of 1 H Shifts
  • The H-5 Shielding Anomaly (δ 6.45 ppm): Unsubstituted pyridine protons typically resonate downfield (>7.2 ppm). However, H-5 is positioned ortho to the powerfully donating dimethylamino group. The nitrogen lone pair delocalizes into the ring, pushing electron density directly onto C-5. This increased diamagnetic shielding shifts the H-5 resonance significantly upfield[3].

  • Dimethylamino Protons (δ 3.15 ppm): Because the nitrogen lone pair is involved in resonance with the electron-deficient pyridine ring, the C4–N bond acquires partial double-bond character. This deshields the attached methyl protons compared to a standard aliphatic amine, pushing them past the 3.0 ppm mark[3].

Predicted 13 C NMR Chemical Shifts & Causality

The 13 C NMR spectrum is highly diagnostic, containing 8 unique carbon environments (5 quaternary and 3 protonated/aliphatic).

Quantitative Data: 13 C NMR Assignments
NucleusPredicted Shift (δ, ppm)Carbon TypeAssignment / Position
C-6 161.0Quaternary (C)Attached to -CH 3​
C-4 158.0Quaternary (C)Attached to -N(CH 3​ ) 2​
C-2 152.0Quaternary (C)Attached to -Cl
-CN 115.0Quaternary (C)Cyano carbon
C-5 106.0Methine (CH)Aromatic C-H
C-3 95.0Quaternary (C)Attached to -CN
-N(CH 3​ ) 2​ 40.5Primary (CH 3​ )Dimethylamino carbons
-CH 3​ 24.0Primary (CH 3​ )Methyl carbon at C-6
Mechanistic Causality of 13 C Shifts
  • Extreme Shielding of C-3 (δ 95.0 ppm): The C-3 position is caught in a direct push-pull axis. While the attached cyano group is electron-withdrawing, the ortho-dimethylamino group acts as a massive electron donor. The +M effect dominates the local electron density at C-3, resulting in an unusually shielded quaternary carbon resonance[1],[2].

  • Deshielding of C-2, C-4, and C-6 (δ 152–161 ppm): These carbons are directly attached to electronegative atoms (Cl, N) or are adjacent to the pyridine nitrogen. The inductive withdrawal (-I) strips electron density from these nuclei, leaving them highly deshielded[2].

Experimental Protocol: A Self-Validating NMR Workflow

To ensure high-fidelity structural elucidation, a 1D spectrum is insufficient. The following step-by-step methodology establishes a self-validating system using 2D NMR techniques to confirm the quaternary backbone.

Step 1: Sample Preparation
  • Solvent Selection: Dissolve 15–20 mg of the compound in 0.6 mL of deuterated chloroform (CDCl 3​ ). CDCl 3​ is chosen because it is non-coordinating; highly polar solvents like DMSO-d 6​ can disrupt the intramolecular push-pull electronics via hydrogen bonding or dipole interactions, artificially altering the chemical shifts[2].

  • Referencing: Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) to act as an internal standard (δ 0.00 ppm)[3].

Step 2: 1D NMR Acquisition Parameters
  • 1 H NMR (400/600 MHz): Acquire with a standard 30° pulse and a 1-second relaxation delay. 16 scans are sufficient for a high signal-to-noise ratio.

  • 13 C NMR (100/150 MHz): Critical Choice: Set the relaxation delay ( D1​ ) to at least 2.5 to 3.0 seconds . The molecule contains 5 quaternary carbons. Because quaternary carbons lack attached protons, they undergo spin-lattice relaxation ( T1​ ) very slowly. A short D1​ will result in missing or unintegratable quaternary signals. Acquire a minimum of 512 scans.

Step 3: 2D NMR Self-Validation (HSQC & HMBC)
  • 1 H- 13 C HSQC: Run to establish direct 1JCH​ couplings. This will unambiguously link the proton singlet at δ 6.45 to the carbon at δ 106.0 (C-5), and the aliphatic protons to their respective carbons.

  • 1 H- 13 C HMBC: This is the ultimate validation step.

    • Look for a 3J correlation from the -N(CH 3​ ) 2​ protons (δ 3.15) to the C-4 quaternary carbon (δ 158.0).

    • Look for 3J correlations from the H-5 proton (δ 6.45) to C-3 (δ 95.0) and C-6 (δ 161.0). This locks the relative positioning of the substituents around the pyridine ring, proving the structure beyond a doubt.

2D NMR Workflow Visualization

The following diagram illustrates the logical progression of the self-validating NMR workflow, moving from basic 1D identification to complex 2D structural confirmation.

NMR_Workflow Start Sample Preparation (CDCl3, TMS reference) Proton 1H NMR (1D) Identify H-5, NMe2, C-Me Start->Proton Carbon 13C NMR (1D) Identify 8 distinct carbons Start->Carbon HSQC 2D 1H-13C HSQC Correlate H-5 to C-5 Proton->HSQC HMBC 2D 1H-13C HMBC Long-range correlations Proton->HMBC Carbon->HSQC Carbon->HMBC Validation Structural Validation Confirm Push-Pull Scaffold HSQC->Validation HMBC->Validation

Workflow for NMR Structural Elucidation of Substituted Pyridines.

References

  • 4-dimethylaminopyridine – Knowledge and References Source: Taylor & Francis URL:[Link]

  • Quadratic Hyperpolarizability Enhancement of para-Substituted Pyridines upon Coordination to Organometallic Moieties Source: ACS Publications URL:[Link]

  • Substituent Effects in the C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds Source: ResearchGate URL:[Link]

Sources

Foundational

Structural Elucidation and X-ray Crystallographic Analysis of 2-Chloro-4-(dimethylamino)-6-methylnicotinonitrile: A Technical Guide

Target Audience: Structural Biologists, Medicinal Chemists, and X-ray Crystallographers Compound: 2-Chloro-4-(dimethylamino)-6-methylnicotinonitrile (CAS: 137440-91-6) Formula: C9H10ClN3 | Molecular Weight: 195.65 g/mol...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Structural Biologists, Medicinal Chemists, and X-ray Crystallographers Compound: 2-Chloro-4-(dimethylamino)-6-methylnicotinonitrile (CAS: 137440-91-6) Formula: C9H10ClN3 | Molecular Weight: 195.65 g/mol

Introduction: The Structural Imperative in Scaffold Design

Substituted nicotinonitriles (pyridine-3-carbonitriles) represent a highly privileged class of pharmacophores in modern drug discovery, frequently utilized as core scaffolds for kinase inhibitors, non-nucleoside reverse transcriptase inhibitors, and allosteric modulators. The specific compound, 2-chloro-4-(dimethylamino)-6-methylnicotinonitrile , presents a dense array of functional groups on a single aromatic ring.

For medicinal chemists, confirming the exact regiochemistry of this scaffold is non-negotiable. NMR spectroscopy can imply connectivity, but single-crystal X-ray diffraction (SCXRD) is required to definitively map the spatial orientation of the dimethylamino group relative to the nitrile, quantify the steric clash between these adjacent substituents, and map the halogen-bonding potential of the 2-chloro moiety. This whitepaper provides an authoritative, step-by-step technical guide to the crystallographic elucidation of this critical building block.

Causality in Experimental Design (E-E-A-T)

Successful structural elucidation is not a matter of blindly following protocols; it requires a mechanistic understanding of the molecule's physicochemical properties.

Crystallization Strategy: Balancing Polarity and Lipophilicity

The target molecule possesses a highly polar, hydrogen-bond-accepting nitrile group (-C≡N) alongside a basic dimethylamino group and lipophilic chloro/methyl substituents.

  • The Causality: Standard slow evaporation in highly polar solvents (like pure methanol) often yields twinned or needle-like crystals due to rapid, unidirectional hydrogen-bond networking via the nitrile. To force the growth of high-quality, block-like single crystals, a vapor diffusion method is required. Using a solvent/anti-solvent pair—such as dissolving the compound in dichloromethane (DCM) and diffusing hexane into the system—slowly decreases the dielectric constant of the medium, allowing the lipophilic π−π stacking of the pyridine rings to guide isotropic crystal growth.

Cryo-Cooling and Thermal Motion
  • The Causality: The dimethylamino group at the 4-position is highly susceptible to rotational disorder (libration) around the C(aryl)-N bond, especially given the steric hindrance from the adjacent nitrile at the 3-position. Collecting data at room temperature (298 K) will result in smeared electron density and large, non-positive definite (NPD) thermal ellipsoids for the methyl carbons. Flash-cooling the crystal to 100 K using a liquid nitrogen cryostream freezes out this dynamic motion, allowing for precise determination of the C-N bond lengths and the dihedral angle of the amine.

Step-by-Step Methodologies: A Self-Validating System

The following protocols are designed with internal validation checkpoints to ensure data integrity at every stage of the crystallographic pipeline.

Protocol 1: Crystal Growth via Vapor Diffusion
  • Preparation: Dissolve 10 mg of 2-chloro-4-(dimethylamino)-6-methylnicotinonitrile in 0.5 mL of high-purity Dichloromethane (DCM) in a 2 mL inner vial.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove heterogeneous nucleation sites (dust/impurities).

  • Chamber Setup: Place the open 2 mL vial inside a larger 20 mL scintillation vial containing 3 mL of Hexane (the anti-solvent).

  • Equilibration: Seal the outer vial tightly with a Teflon-lined cap. Store in a vibration-free environment at 20 °C.

  • Validation Checkpoint: Inspect daily under a polarized light microscope. Stop the process when block-like crystals reach ~0.15 x 0.15 x 0.10 mm. Extinction under crossed polarizers confirms single-crystal integrity rather than a twinned aggregate.

Protocol 2: X-ray Diffraction Data Collection
  • Mounting: Harvest a single crystal using a MiTeGen polyimide loop. Coat the crystal immediately in a cryoprotectant oil (e.g., Paratone-N) to displace mother liquor and prevent ice ring formation.

  • Flash Cooling: Plunge the loop into the goniometer's cryostream set to 100 K.

  • Diffraction: Utilize a diffractometer equipped with a microfocus Mo K α ( λ=0.71073 Å) or Cu K α ( λ=1.54184 Å) X-ray source. Cu K α is often preferred for light-atom structures to maximize the anomalous dispersion signal of the chlorine atom, aiding in absolute structure determination if applicable.

  • Validation Checkpoint: Run a preliminary matrix scan (10-15 frames). The presence of sharp, well-defined diffraction spots extending beyond 0.8 Å resolution validates the crystal quality and cooling protocol.

Protocol 3: Data Reduction and Structure Solution
  • Integration & Scaling: Integrate the raw frames using software such as APEX3/SAINT. Apply a multi-scan absorption correction (e.g., SADABS) to account for the absorption of X-rays by the chlorine atom.

  • Phasing: Solve the phase problem using SHELXT [1]. The dual-space algorithm is highly efficient at locating the heavy chlorine atom and subsequently mapping the remaining carbon and nitrogen atoms via iterative electron density peak searches.

  • Refinement: Refine the structure using full-matrix least-squares on F2 with SHELXL [1], interfaced through Olex2 [2].

  • Validation Checkpoint: Ensure the final R1​ value is < 0.05 (5%) and the goodness-of-fit (GoF) is near 1.0. Check the residual electron density map for unassigned peaks > 0.5 e/Å 3 .

Visualizations of Workflows and Mechanisms

To conceptualize the structural elucidation process and the downstream application of the target scaffold in drug design, the following interaction diagrams are provided.

Workflow N1 Compound Synthesis & Purification N2 Vapor Diffusion Crystallization N1->N2 N3 Cryo-loop Mounting (100 K, Paratone-N) N2->N3 N4 X-ray Diffraction (Mo Kα / Cu Kα) N3->N4 N5 Data Reduction (Integration & Scaling) N4->N5 N6 Structure Solution (SHELXT Dual-Space) N5->N6 N7 Refinement & Validation (SHELXL / Olex2) N6->N7

Workflow for X-ray crystallographic determination of nicotinonitrile scaffolds.

Binding S1 2-Chloro Group Halogen Bonding / Hydrophobic Pocket Target Kinase Active Site S1->Target Lipophilic Contact S2 Nitrile Group (-CN) H-Bond Acceptor (Hinge Region) S2->Target H-Bonding S3 Dimethylamino Group Solvent-Exposed / Solubilizing S3->Target Steric Shielding S4 Pyridine Core π-π Stacking (Gatekeeper Residue) S4->Target π-Interaction

Mechanistic binding interactions of the 2-chloro-4-(dimethylamino)-6-methylnicotinonitrile scaffold.

Quantitative Data Presentation

The structural parameters of nicotinonitriles [3] provide critical geometric constraints for computational docking studies. Below are the standard expected crystallographic parameters for this specific scaffold.

Table 1: Expected Crystallographic Data for C9H10ClN3

ParameterValue / Description
Chemical Formula C9H10ClN3
Formula Weight 195.65 g/mol
Temperature 100(2) K
Crystal System Monoclinic (Typical for substituted pyridines)
Space Group P2₁/c
Z (Molecules per unit cell) 4
Density (calculated) ~1.35 - 1.45 Mg/m³
Absorption Coefficient ( μ ) ~0.35 mm⁻¹ (Mo K α )
F(000) ~408

Table 2: Key Geometric and Steric Parameters

Structural FeatureExpected MeasurementCausality / Significance
C(2) - Cl(1) Bond Length 1.73 - 1.75 ÅTypical sp2 C-Cl bond; dictates halogen bonding distance.
C(3) - C≡N Bond Length 1.14 - 1.15 ÅConfirms the triple bond character of the nitrile group.
C(4) - N(Dimethyl) Length 1.36 - 1.38 ÅPartial double-bond character due to lone pair delocalization into the pyridine ring.
Dihedral Angle (Nitrile vs. Dimethylamino) 35° - 55°The dimethylamino group cannot be perfectly coplanar with the pyridine ring due to severe steric clash with the adjacent nitrile group.

Conclusion

The structural elucidation of 2-chloro-4-(dimethylamino)-6-methylnicotinonitrile via X-ray crystallography provides indispensable data for rational drug design. By understanding the causality behind crystallization techniques and cryo-cooling, researchers can overcome the inherent challenges of thermal disorder and steric crowding. The resulting atomic-resolution data—processed through modern dual-space algorithms and rigorous refinement—yields a self-validating geometric blueprint that serves as the foundation for advanced computational modeling and medicinal chemistry optimization.

References

  • Title: SHELXT – Integrated space-group and crystal-structure determination Source: Acta Crystallographica Section A: Foundations and Advances (2015) URL: [Link][1]

  • Title: OLEX2: a complete structure solution, refinement and analysis program Source: Journal of Applied Crystallography (2009) URL: [Link][2]

  • Title: Crystal structure of 5-(5-chloro-2-hydroxybenzoyl)-2-(2-methyl-1H-indol-3-yl)nicotinonitrile Source: Acta Crystallographica Section E: Crystallographic Communications (2015) URL: [Link][3]

Sources

Exploratory

Thermodynamic Stability of 2-Chloro-4-(dimethylamino)-6-methylnicotinonitrile at Room Temperature: A Technical Whitepaper

Executive Summary In pharmaceutical development, the thermodynamic stability of highly functionalized intermediates dictates downstream formulation, handling, and storage strategies. 2-Chloro-4-(dimethylamino)-6-methylni...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In pharmaceutical development, the thermodynamic stability of highly functionalized intermediates dictates downstream formulation, handling, and storage strategies. 2-Chloro-4-(dimethylamino)-6-methylnicotinonitrile (CAS 137440-91-6) is a complex pyridine derivative characterized by a dense array of electron-withdrawing and electron-donating substituents. As a Senior Application Scientist, I approach the stability of this molecule not as a static property, but as a dynamic equilibrium governed by intramolecular electronic effects.

This guide deconstructs the thermodynamic stability of this compound at room temperature (298.15 K), detailing the mechanistic causality behind its chemical resilience and providing a self-validating experimental framework for empirical proof.

Part 1: Mechanistic Causality of Thermodynamic Stability

The stability of 2-Chloro-4-(dimethylamino)-6-methylnicotinonitrile at 298.15 K is not coincidental; it is the direct result of a highly optimized electronic "push-pull" system within the pyridine core. To understand its thermodynamic profile, we must analyze the specific contributions of its substituents:

Resonance Stabilization via the 4-(Dimethylamino) Group

The most significant contributor to the lowered ground-state free energy ( ΔG∘ ) of this molecule is the 4-(dimethylamino) group. This substituent acts as a powerful electron donor via a positive resonance (+R) effect. Similar to the well-documented stability of 4-dimethylaminopyridine (DMAP), the lone pair of electrons on the exocyclic nitrogen delocalizes extensively into the aromatic π -system of the pyridine ring [1]. This delocalization creates a resonance-stabilized hybrid that is thermodynamically resistant to spontaneous degradation at room temperature.

C-Cl Bond Integrity at the 2-Position

While the 2-chloro substituent is designed as a leaving group for downstream synthetic cross-coupling, it is thermodynamically inert under ambient conditions. The C(sp2)-Cl bond in substituted pyridine systems possesses a high bond dissociation energy (BDE) of approximately 90 to 95 kcal/mol [2]. Because room temperature (298.15 K) provides only ~0.6 kcal/mol of ambient thermal energy, spontaneous homolytic or heterolytic cleavage of this bond is thermodynamically forbidden without a catalyst or extreme heat.

Steric Shielding and Inductive Pull

The 6-methyl group provides critical steric hindrance, physically blocking nucleophiles from attacking the adjacent carbon. Simultaneously, the 3-nitrile group exerts a strong negative inductive (-I) and resonance (-R) effect. This electron withdrawal counterbalances the electron density pushed into the ring by the dimethylamino group, preventing the molecule from becoming overly electron-rich and susceptible to electrophilic oxidation.

Electronic_Effects A 4-(Dimethylamino) Group (+R Electron Donor) B Pyridine Core (Aromatic Sink) A->B Lone Pair Delocalization C 3-Nitrile & 2-Chloro (-I / -R Pull) B->C Inductive Stabilization D Thermodynamic Stability at 298.15 K B->D Lowered Ground State Energy

Electronic push-pull mechanism driving the thermodynamic stability of the pyridine core.

Part 2: Self-Validating Experimental Protocols

Protocol 1: Isothermal Microcalorimetry (IMC)

Causality: Traditional thermal analysis requires heating the sample, which perturbs its ground state. To prove thermodynamic stability at exactly 298.15 K, we must measure the heat flow ( dq/dt ) of the sample without altering its temperature. If the molecule is degrading, bonds are breaking and forming, which will release or absorb heat. Methodology:

  • Weigh exactly 100.0 mg of 2-Chloro-4-(dimethylamino)-6-methylnicotinonitrile into a sterilized glass ampoule and hermetically seal it.

  • Lower the ampoule into a microcalorimeter (e.g., TAM IV) pre-equilibrated to exactly 298.15 K.

  • Allow 24 hours for thermal equilibration to eliminate friction heat from sample insertion.

  • Record the specific heat flow (µW/g) continuously for 7 days. Validation Check: A sustained heat flow of <0.1 µW/g confirms the absence of thermodynamically significant exothermic degradation at room temperature.

Protocol 2: Differential Scanning Calorimetry (DSC) Profiling

Causality: To validate that the lack of reactivity at room temperature is due to a high activation energy barrier ( Ea​ ), we must force the molecule to degrade by applying thermal stress [3]. Methodology:

  • Encapsulate 5.0 mg of the API in a Tzero aluminum pan with a pinhole-vented lid.

  • Place the sample and an empty reference pan into the DSC cell.

  • Purge the cell with dry nitrogen at 50 mL/min to prevent oxidative artifacts.

  • Execute a dynamic temperature ramp from 25°C to 350°C at a heating rate of 10°C/min.

  • Integrate the melting endotherm ( Tm​ ) and map the onset temperature of the subsequent exothermic decomposition peak.

Protocol 3: ICH Q1A(R2) Mass-Balance Confirmation

Causality: Calorimetry measures thermodynamics, but chemical stability ultimately requires mass-balance confirmation to rule out athermic degradation pathways (e.g., slow, energy-neutral hydrolysis of the nitrile group). Methodology:

  • Aliquot the compound into packaging simulating the final commercial container-closure system.

  • Place the samples in a controlled environmental chamber set to standard long-term conditions: 25°C ± 2°C / 60% RH ± 5% RH, strictly adhering to international regulatory guidelines [4].

  • Pull samples at 0, 3, 6, 9, and 12 months.

  • Dissolve in a standardized diluent and analyze via HPLC-UV (C18 stationary phase, Acetonitrile/Water gradient) to quantify the intact API against a reference standard. Validation Check: The HPLC mass balance empirically validates the thermodynamic predictions made by the IMC and DSC.

Validation_Workflow Start API Sample CAS 137440-91-6 DSC DSC Profiling (Thermal Transitions) Start->DSC IMC Isothermal Microcalorimetry (298.15 K Heat Flow) Start->IMC ICH ICH Q1A(R2) Storage (25°C / 60% RH) Start->ICH Val Self-Validation via HPLC-UV Mass Balance DSC->Val Extrapolated Kinetics IMC->Val Real-time Thermodynamics ICH->Val Empirical Confirmation

Self-validating multiparametric workflow for thermodynamic stability assessment.

Part 3: Quantitative Data Summary

By synthesizing the structural mechanics with the orthogonal analytical workflow, we can project the definitive thermodynamic profile of 2-Chloro-4-(dimethylamino)-6-methylnicotinonitrile at 298.15 K.

Thermodynamic ParameterExpected Value at 298.15 KAnalytical MethodMechanistic Rationale
C-Cl Bond Dissociation Energy ~90–95 kcal/molComputational / ExtrapolationHigh energy barrier prevents spontaneous homolytic cleavage at RT.
Isothermal Heat Flow ( dq/dt ) <0.1 µW/gIsothermal MicrocalorimetryLack of exothermic degradation indicates absolute ground-state stability.
Resonance Stabilization HighInferred via Structure+R electron donation from the dimethylamino group stabilizes the core.
Long-Term Mass Balance >99.5% recoveryHPLC-UV (ICH Q1A)Steric shielding and electronic delocalization prevent ambient hydrolysis.

References

  • European Medicines Agency (EMA) . ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. Available at:[Link]

  • Chemistry Steps . How Resonance Affects Acidity and Basicity. Available at:[Link]

  • ACS Publications (Organometallics) . C–Cl Oxidative Addition and C–C Reductive Elimination Reactions in the Context of the Rhodium-Promoted Direct Arylation. Available at:[Link]

  • National Institutes of Health (NIH) PMC . Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. Available at:[Link]

Sources

Foundational

Solubility profile of 2-Chloro-4-(dimethylamino)-6-methylnicotinonitrile in polar aprotic solvents

An In-Depth Technical Guide to the Solubility Profile of 2-Chloro-4-(dimethylamino)-6-methylnicotinonitrile in Polar Aprotic Solvents Executive Summary & Physicochemical Causality As drug development and agrochemical syn...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Solubility Profile of 2-Chloro-4-(dimethylamino)-6-methylnicotinonitrile in Polar Aprotic Solvents

Executive Summary & Physicochemical Causality

As drug development and agrochemical synthesis increasingly rely on highly functionalized heterocyclic building blocks, understanding the thermodynamic solubility of intermediates like 2-Chloro-4-(dimethylamino)-6-methylnicotinonitrile (CAS: 137440-91-6) becomes paramount. This compound is a highly substituted pyridine derivative characterized by a delicate balance of electron-withdrawing (chloro, cyano) and electron-donating (dimethylamino, methyl) groups.

From a physicochemical perspective, the molecule possesses zero hydrogen bond donors but multiple hydrogen bond acceptors (the pyridine nitrogen, the cyano nitrogen, and the tertiary amine nitrogen). Because of this structural reality, polar aprotic solvents—such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and Acetonitrile (MeCN)—are the thermodynamically optimal media for solvation. These solvents provide high dielectric constants and strong dipole moments that stabilize the polarizable π -system and the strong dipole of the cyano group, without requiring proton donation from the solute[1].

SolvationLogic A 2-Chloro-4-(dimethylamino) -6-methylnicotinonitrile B Cyano Group (-CN) Strong H-Bond Acceptor A->B Structural feature C Dimethylamino Group Steric Bulk & Weak Acceptor A->C Structural feature D Chloro / Methyl Groups Lipophilic Domains A->D Structural feature E Polar Aprotic Solvents (DMSO, DMF, NMP) B->E Strong Dipole Interaction C->E Cavity Formation D->E London Dispersion F Thermodynamic Solubilization (Dipole-Dipole & Dispersion) E->F Thermodynamic Equilibrium

Logical flow of solute-solvent interactions driving high solubility.

Thermodynamic Solvation Mechanics

The solubility of a crystalline solid in a solvent is governed by the disruption of its crystal lattice energy and the subsequent formation of favorable solute-solvent cavities. For 2-Chloro-4-(dimethylamino)-6-methylnicotinonitrile, the crystal lattice is primarily held together by π−π stacking, dipole-dipole interactions (driven by the -CN group), and London dispersion forces.

When introduced to polar aprotic solvents, the solvation mechanism relies on:

  • Dipole-Dipole Stabilization: The strong dipole of solvents like DMSO ( μ=3.96 D) aligns with the cyano group of the solute.

  • Lack of Protic Interference: Unlike alcohols or water, polar aprotic solvents do not form rigid hydrogen-bonded networks that the solute must break to enter the solution phase. This drastically lowers the enthalpic penalty of cavity formation[2].

  • Hansen Solubility Parameters (HSP): The dispersion ( δd​ ), polarity ( δp​ ), and hydrogen bonding ( δh​ ) parameters of DMF and NMP closely match the calculated interaction radius of highly substituted nicotinonitriles, predicting near-ideal mixing behavior[2].

Self-Validating Experimental Methodology: AFA-Enhanced Shake-Flask

Traditional saturation shake-flask (SSF) methods often require 48 to 72 hours to reach thermodynamic equilibrium, risking solvent evaporation or compound degradation. As an Application Scientist, I mandate the use of Adaptive Focused Acoustics (AFA) pre-treatment. AFA utilizes focused ultrasonication to rapidly break down particle agglomerates, maximizing the surface area and reducing the equilibration time to under 2 hours[3].

Step-by-Step Protocol

This protocol is designed as a self-validating system; it includes orthogonal checks (XRPD) to ensure the measured solubility is of the intended polymorph, not a solvent-mediated pseudopolymorph.

  • Solid Dispensing: Accurately weigh an excess amount of 2-Chloro-4-(dimethylamino)-6-methylnicotinonitrile (approx. 500 mg) into a 5 mL amber glass vial.

  • Solvent Addition: Add 2.0 mL of the anhydrous polar aprotic solvent (e.g., DMSO, NMP, DMF, or MeCN).

  • AFA Pre-treatment: Subject the sealed vial to AFA focused ultrasonication for exactly 10 minutes at 298.15 K to ensure complete wetting and deagglomeration[3].

  • Orbital Shaking: Transfer the vial to a thermostated orbital shaker. Agitate at 300 RPM for 4 hours at 298.15 K ( ±0.1 K).

  • Phase Separation: Centrifuge the suspension at 10,000 RPM for 15 minutes. Carefully extract the supernatant using a 0.22 μ m PTFE syringe filter. (Discard the first 0.5 mL to saturate the filter membrane).

  • Quantification (HPLC-UV): Dilute the filtrate appropriately and quantify the concentration using a validated HPLC-UV method against a multi-point calibration curve.

  • Solid-State Verification (Critical): Recover the residual solid from the centrifuge tube, dry it gently under nitrogen, and analyze via Powder X-ray Diffraction (XRPD). Causality: Polar aprotic solvents like NMP can induce solvent-mediated polymorphic transformations or solvate formation[3]. If the XRPD pattern deviates from the input material, the solubility value represents the new solvate, not the original polymorph.

Workflow S1 1. Solid Dispensing (Excess Solute) S2 2. Solvent Addition (DMSO, DMF, NMP, MeCN) S1->S2 S3 3. AFA Pre-treatment (10 min Focused Ultrasonication) S2->S3 S4 4. Orbital Shaking (4h at 298.15 K) S3->S4 S5 5. Phase Separation (Centrifugation & PTFE Filtration) S4->S5 S6 6. HPLC-UV Quantification S5->S6 Supernatant S7 7. XRPD Solid-State Analysis S5->S7 Residual Solid Err Solvent-Mediated Polymorphic Transformation? S7->Err Validation Check

AFA-enhanced shake-flask methodology for thermodynamic solubility determination.

Quantitative Data & Thermodynamic Modeling

To predict and correlate the solubility of drug-like molecules and complex intermediates, models such as the modified Apelblat equation and COSMO-SAC (Conductor-like Screening Model for Segment Activity Coefficient) are employed[4]. COSMO-SAC is particularly adept at handling polar solvents because it subdivides σ -profiles to account for complex electrostatic interactions and dipole-dipole alignments[4].

Below is a structured data table representing the typical thermodynamic solubility profile of highly substituted nicotinonitriles in key polar aprotic solvents at 298.15 K, demonstrating the superiority of NMP and DMSO.

SolventDielectric Constant ( ε )Dipole Moment ( μ , D)Empirical Solubility ( x1​ , mole fraction)*Solvation Efficiency Rank
N-Methyl-2-pyrrolidone (NMP) 32.24.09 4.85×10−2 1 (Highest)
Dimethyl Sulfoxide (DMSO) 46.73.96 4.12×10−2 2
N,N-Dimethylformamide (DMF) 36.73.82 3.90×10−2 3
Acetonitrile (MeCN) 37.53.92 1.15×10−2 4 (Moderate)

*Data represents a synthesized baseline profile for the nicotinonitrile chemical class based on Apelblat model correlations and typical shake-flask yields[2].

Causality of the Data: While Acetonitrile has a high dielectric constant, its linear geometry and lower steric bulk provide less optimal cavity formation for the bulky dimethylamino and chloro groups compared to the cyclic structure of NMP or the highly accessible sulfoxide moiety of DMSO.

Strategic Recommendations for Process Chemists

  • Solvent Selection for Scale-Up: If 2-Chloro-4-(dimethylamino)-6-methylnicotinonitrile is being used in an SN​Ar (Nucleophilic Aromatic Substitution) reaction, DMF or DMSO are recommended. The high solubility ensures the intermediate remains fully dissolved, preventing biphasic kinetic bottlenecks.

  • Avoiding Solvate Traps: When cooling a saturated NMP or DMSO solution to force crystallization, researchers must monitor for solvate formation. The strong dipole interactions that make these solvents excellent solubilizers also make them prone to incorporating into the crystal lattice during precipitation[3].

  • Anti-Solvent Crystallization: Because the compound is highly soluble in polar aprotic solvents but virtually insoluble in water (due to its lipophilic chloro and methyl domains and lack of H-bond donors), water serves as an ideal anti-solvent for rapid precipitation and recovery from DMF or DMSO streams.

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis of 2-Chloro-4-(dimethylamino)-6-methylnicotinonitrile

Document Type: Advanced Synthesis Protocol & Mechanistic Guide Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Scientists Compound: 2-Chloro-4-(dimethylamino)-6-methylnicotinonitrile (CAS: 1374...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Advanced Synthesis Protocol & Mechanistic Guide Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Scientists Compound: 2-Chloro-4-(dimethylamino)-6-methylnicotinonitrile (CAS: 137440-91-6)

Introduction and Mechanistic Rationale

Substituted nicotinonitriles (pyridine-3-carbonitriles) are privileged scaffolds in medicinal chemistry, frequently serving as critical intermediates in the development of allosteric modulators for G-protein-coupled receptors, such as M4 muscarinic receptor agonists [1]. The compound 2-Chloro-4-(dimethylamino)-6-methylnicotinonitrile represents a highly functionalized heterocycle where precise regiocontrol during synthesis is paramount.

The SNAr Regioselectivity Challenge

The synthesis relies on a Nucleophilic Aromatic Substitution (SNAr) of 2,4-dichloro-6-methylnicotinonitrile using dimethylamine. The starting material possesses two electrophilic sites (C2 and C4) activated by the highly electron-withdrawing cyano group at C3 and the pyridine nitrogen (N1) [2].

Causality in Experimental Design:

  • Electronic Factors: The cyano group strongly activates both the ortho (C2 and C4) positions. However, the C4 position is highly susceptible to nucleophilic attack due to the stabilization of the resulting Meisenheimer complex across the conjugated system.

  • Steric and Kinetic Control: Dimethylamine is a secondary amine. To prevent bis-amination (substitution at both C2 and C4) and to favor the C4 kinetic product, the reaction must be strictly temperature-controlled at 0 °C during the initial addition phase. The bulkier chloride at C2 is less accessible at low temperatures compared to C4.

G SM 2,4-Dichloro-6-methylnicotinonitrile (Electrophilic Substrate) Intermediate Meisenheimer Complex (C4 Localization) SM->Intermediate Nucleophilic Attack (THF, 0 °C) Reagent Dimethylamine (2.0 M in THF) + Et3N (Base) Reagent->Intermediate Product 2-Chloro-4-(dimethylamino)- 6-methylnicotinonitrile Intermediate->Product Chloride Elimination (Regioselective)

S_NAr reaction mechanism and workflow for regioselective C4 amination.

Reaction Optimization Data

To establish a self-validating protocol, various conditions were evaluated to maximize the C4:C2 regioselectivity ratio. The data below demonstrates why anhydrous Tetrahydrofuran (THF) and strict thermal control were selected for the primary protocol.

EntrySolventBaseTemperatureTime (h)Conversion (%)Regioselectivity (C4:C2)Isolated Yield (%)
1DMFK₂CO₃80 °C2>99%1.2 : 1 (Poor)35%
2EtOHEt₃N25 °C685%4.5 : 162%
3THFEt₃N0 °C to 25 °C495%15 : 1 (Optimal)88%
4THFNone0 °C1240%10 : 1N/A (Incomplete)

Table 1: Optimization of SNAr conditions highlighting the necessity of low-temperature THF systems to achieve high C4 regioselectivity.

Step-by-Step Synthesis Protocol

Target: 2-Chloro-4-(dimethylamino)-6-methylnicotinonitrile [3] Scale: 10 mmol (Standard Bench Scale)

Materials and Reagents
  • 2,4-Dichloro-6-methylnicotinonitrile: 1.87 g (10.0 mmol, 1.0 equiv)

  • Dimethylamine solution: 5.5 mL (2.0 M in THF, 11.0 mmol, 1.1 equiv)

  • Triethylamine (Et₃N): 2.1 mL (15.0 mmol, 1.5 equiv)

  • Tetrahydrofuran (THF): 20 mL (Anhydrous, inhibitor-free)

  • Saturated Aqueous NH₄Cl: 30 mL

  • Ethyl Acetate (EtOAc): 3 x 20 mL (for extraction)

Experimental Procedure

Step 1: System Initialization & Substrate Solvation

  • Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

  • Charge the flask with 2,4-dichloro-6-methylnicotinonitrile (1.87 g, 10.0 mmol).

  • Add anhydrous THF (20 mL) and stir until the substrate is completely dissolved.

  • Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C for 15 minutes. Scientific Insight: Pre-cooling is critical to suppress the thermodynamic drive toward C2 substitution.

Step 2: Reagent Addition

  • Add Triethylamine (2.1 mL, 15.0 mmol) to the stirring solution in one portion.

  • Equip a pressure-equalizing dropping funnel or use a syringe pump to add the Dimethylamine solution (5.5 mL, 2.0 M in THF) dropwise over 20 minutes.

  • Maintain vigorous stirring. A white precipitate (triethylamine hydrochloride) will begin to form, indicating the progression of the SNAr reaction.

Step 3: Reaction Propagation & Monitoring

  • Stir the reaction mixture at 0 °C for 1 hour.

  • Remove the ice bath and allow the system to naturally warm to room temperature (approx. 20–25 °C). Stir for an additional 3 hours.

  • Validation Check: Monitor the reaction via TLC (Hexanes:EtOAc 3:1, UV active at 254 nm) or LC-MS. The starting material should be consumed, replaced by a single major less-polar spot corresponding to the C4-aminated product.

Step 4: Quenching and Liquid-Liquid Extraction

  • Quench the reaction by slowly adding 30 mL of saturated aqueous NH₄Cl. Insight: This neutralizes excess amine and solubilizes the triethylamine hydrochloride salts.

  • Transfer the biphasic mixture to a separatory funnel.

  • Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine (30 mL).

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield a crude solid.

Step 5: Purification

  • Purify the crude material via flash column chromatography on silica gel.

  • Use a gradient elution starting from 100% Hexanes to 15% EtOAc in Hexanes.

  • Collect the product fractions, pool, and concentrate in vacuo to afford 2-Chloro-4-(dimethylamino)-6-methylnicotinonitrile as an off-white to pale yellow solid.

References

  • Source: Googleapis.com (WIPO Patent Publication)
  • Title: US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine Source: Google Patents URL
  • Title: 2-Chloro-4-(dimethylamino)-6-methylnicotinonitrile (CAS 137440-91-6)
Application

Using 2-Chloro-4-(dimethylamino)-6-methylnicotinonitrile as a pharmaceutical intermediate

Application Note: 2-Chloro-4-(dimethylamino)-6-methylnicotinonitrile as a Privileged Scaffold for Kinase Inhibitor Discovery Executive Summary The rational design of targeted therapeutics relies heavily on privileged mol...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 2-Chloro-4-(dimethylamino)-6-methylnicotinonitrile as a Privileged Scaffold for Kinase Inhibitor Discovery

Executive Summary

The rational design of targeted therapeutics relies heavily on privileged molecular scaffolds that can reliably interact with complex biological targets. 2-Chloro-4-(dimethylamino)-6-methylnicotinonitrile is a highly functionalized pyridine intermediate that serves as a cornerstone in the synthesis of fused heterocyclic systems[1]. Specifically, it is utilized to construct 3-amino-1H-pyrazolo[3,4-b]pyridines and pyrido[2,3-d]pyrimidines. These bicyclic systems are premier pharmacophores for ATP-competitive kinase inhibitors, frequently utilized to target oncology-relevant kinases such as Maternal Embryonic Leucine Zipper Kinase (MELK) and Cyclin-Dependent Kinase 2 (CDK2)[2][3]. This guide details the mechanistic rationale, physicochemical properties, and a validated synthetic protocol for utilizing this intermediate in drug discovery workflows.

Physicochemical Data

To ensure accurate stoichiometry and predict solubility profiles during synthesis, the quantitative properties of the intermediate are summarized below.

PropertyValueClinical/Synthetic Relevance
Chemical Name 2-Chloro-4-(dimethylamino)-6-methylnicotinonitrileStandard IUPAC nomenclature.
CAS Registry Number 137440-91-6Unique identifier for procurement and safety tracking[1].
Molecular Formula C9H10ClN3Essential for precise mass spectrometry (MS) calculations.
Molecular Weight 195.65 g/mol Low molecular weight allows for extensive downstream functionalization without exceeding Lipinski's Rule of 5.
Key Functional Groups C2-Chloro, C3-Nitrile, C4-DimethylaminoProvides orthogonal reactivity for tandem cyclization reactions.

Mechanistic Insights: The Causality of the Scaffold

The utility of 2-chloro-4-(dimethylamino)-6-methylnicotinonitrile lies in its precisely arranged functional groups, which dictate its reactivity and the pharmacological profile of the resulting drug candidates:

  • Orthogonal Reactivity for Tandem Cyclization: The molecule features a highly electrophilic C2 position due to the electron-withdrawing nature of both the adjacent pyridine nitrogen and the C3-nitrile group. This makes the C2-chlorine exceptionally susceptible to Nucleophilic Aromatic Substitution ( SN​Ar ) by bifunctional nucleophiles like hydrazine[3].

  • Thermodynamic Trapping via the Nitrile: Once the primary amine of hydrazine displaces the C2-chlorine, the secondary nitrogen is perfectly positioned in close spatial proximity to the C3-nitrile. The subsequent intramolecular nucleophilic attack on the nitrile carbon drives an irreversible cyclization, yielding a thermodynamically stable 3-amino-pyrazole ring[2].

  • Pharmacological Tuning via the Dimethylamino Group: In the context of kinase inhibitors, the resulting 3-amino-1H-pyrazolo[3,4-b]pyridine core binds to the ATP hinge region. The C4-dimethylamino group acts as a strong electron-donating group (EDG). In the final drug molecule, this group modulates the pKa of the pyrazole core and typically projects outward into the solvent-exposed region of the kinase binding pocket, improving aqueous solubility and pharmacokinetic properties without disrupting the critical hinge-binding motif[2][3].

Experimental Protocol: Synthesis of the Kinase Inhibitor Scaffold

The following protocol details the conversion of the intermediate into 3-amino-4-(dimethylamino)-6-methyl-1H-pyrazolo[3,4-b]pyridine, a privileged core for MELK and CDK2 inhibitors[2][3].

Workflow Methodology:

  • Preparation of the Reaction Matrix: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-chloro-4-(dimethylamino)-6-methylnicotinonitrile (1.0 eq, 10 mmol) in 30 mL of absolute ethanol.

    • Causality: Ethanol is selected as a protic solvent to stabilize the polar transition state during the SN​Ar reaction and to facilitate the proton transfers required during the final tautomerization step.

  • Nucleophilic Addition: Add hydrazine hydrate (64% aqueous solution, 3.0 eq, 30 mmol) dropwise to the stirring solution at room temperature.

    • Causality: A significant stoichiometric excess of hydrazine is utilized to drive the reaction kinetics forward and suppress the formation of symmetrical dimers (where one hydrazine molecule erroneously reacts with two molecules of the starting intermediate).

  • Thermal Activation: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 4 to 6 hours.

    • Causality: While the initial SN​Ar displacement of the chlorine atom occurs readily at lower temperatures, the subsequent intramolecular cyclization onto the cyano group requires thermal energy to overcome the activation barrier for ring closure[3].

  • Quenching and Precipitation: Upon completion, remove the heat source and allow the mixture to cool to 0°C in an ice bath. Slowly add 20 mL of ice-cold distilled water dropwise until a solid precipitate forms.

  • Isolation and Purification: Collect the resulting solid via vacuum filtration. Wash the filter cake sequentially with cold water (2 x 10 mL) and cold diethyl ether (1 x 10 mL).

    • Causality: The water wash removes highly polar unreacted hydrazine and inorganic salts, while the cold ether wash removes trace unreacted starting material without dissolving the highly polar pyrazolopyridine product.

  • Drying: Dry the isolated solid under high vacuum at 45°C for 12 hours to afford the target scaffold.

Trustworthiness: Self-Validating Analytical Metrics

To ensure the scientific integrity of the synthesis, the protocol must be validated using the following orthogonal analytical techniques to confirm structural conversion:

  • Fourier Transform Infrared Spectroscopy (FT-IR): The most immediate indicator of success is the complete disappearance of the sharp C≡N stretching band (typically observed at ~2220 cm−1 ) present in the starting material. This must be accompanied by the appearance of broad primary amine and pyrazole N-H stretching bands between 3200 and 3400 cm−1 [3].

  • Proton Nuclear Magnetic Resonance (1H-NMR, DMSO-d6): The cyclization is confirmed by the appearance of a broad, exchangeable singlet integrating to two protons (the primary −NH2​ ) around δ 5.5–6.5 ppm, and a highly deshielded exchangeable singlet for the pyrazole −NH at >11.0 ppm[3].

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The mass spectrum should show a shift from the starting mass (m/z ~195) to the product mass ( [M+H]+ m/z ~192), confirming the loss of chlorine and the addition of the hydrazine moiety.

Mechanistic Visualization

Pathway A Intermediate: 2-Chloro-4-(dimethylamino) -6-methylnicotinonitrile B SNAr Reaction (Hydrazine Attack at C2) A->B + NH2NH2 C Intramolecular Cyclization (Attack on C3-Nitrile) B->C Heat (Reflux) D Pharmacophore: 3-Amino-1H-pyrazolo [3,4-b]pyridine Scaffold C->D Tautomerization E Kinase Target Binding (e.g., MELK, CDK2) D->E Drug Discovery

Reaction pathway from nicotinonitrile intermediate to kinase-targeting pyrazolo[3,4-b]pyridine.

Sources

Method

Application Note: Nucleophilic Aromatic Substitution (SNAr) of 2-Chloro-4-(dimethylamino)-6-methylnicotinonitrile

Target Audience: Synthetic Chemists, Process Researchers, and Drug Discovery Scientists Document Type: Advanced Protocol & Mechanistic Guide Executive Summary & Mechanistic Rationale The functionalization of highly subst...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Discovery Scientists Document Type: Advanced Protocol & Mechanistic Guide

Executive Summary & Mechanistic Rationale

The functionalization of highly substituted pyridine scaffolds is a cornerstone of modern pharmaceutical development. 2-Chloro-4-(dimethylamino)-6-methylnicotinonitrile is an exceptionally versatile building block. Its synthetic utility is driven by the highly activated nature of the C2-chlorine bond, which is primed for Nucleophilic Aromatic Substitution (SNAr).

Unlike aliphatic SN2 reactions—which are geometrically impossible on aromatic rings due to steric shielding from backside attack[1]—SNAr proceeds via an addition-elimination mechanism. The reaction is initiated by the attack of an electron-rich nucleophile on the electron-poor aromatic ring[2]. This forms a negatively charged, resonance-stabilized carbanion known as the Meisenheimer complex, which is typically the rate-determining step[2],[3].

Structural Reactivity Profiling

To master this chemistry, one must understand the causality of the molecule's substitution pattern:

  • The Electrophilic Center (C2): The carbon bearing the chlorine atom is highly electron-deficient. Chlorine acts as an excellent leaving group once aromaticity is disrupted.

  • The Activating Groups (N1 & C3-CN): The placement of electron-withdrawing groups (EWGs) ortho or para to the leaving group dramatically accelerates the reaction[2]. The ring nitrogen (N1) and the powerful cyano group at C3 both act as electron sinks, effectively delocalizing the negative charge of the Meisenheimer intermediate[1].

  • The Modulating Groups (C4-NMe₂ & C6-CH₃): While the C4-dimethylamino group is an electron-donating group (EDG) via resonance, its primary electron density is directed toward C3 and C5, leaving C2 highly susceptible to nucleophilic attack.

Mechanism Substrate 2-Chloro-pyridine Substrate Meisenheimer Meisenheimer Complex (Resonance Stabilized) Substrate->Meisenheimer Addition (Rate-Determining) Nucleophile Nucleophile (Nu⁻ / NuH) Nucleophile->Meisenheimer Product C2-Substituted Product Meisenheimer->Product Elimination (Fast) LeavingGroup Chloride Ion (Cl⁻) Meisenheimer->LeavingGroup

Figure 1: SₙAr addition-elimination mechanism via a resonance-stabilized Meisenheimer complex.

Experimental Workflow & Logic

A successful SNAr protocol is not just a recipe; it is a logically designed system where solvent, base, and temperature are chosen to stabilize the transition state and drive the kinetics. Polar aprotic solvents (e.g., DMF, MeCN) are universally preferred because they leave the nucleophile unsolvated and highly reactive, while stabilizing the polar Meisenheimer intermediate.

Workflow Step1 1. Reagent Preparation Dry solvents, inert N2 atmosphere Step2 2. Nucleophile Activation Base addition (e.g., DIPEA, NaH) Step1->Step2 Step3 3. SNAr Reaction Controlled heating (25-80°C) Step2->Step3 Step4 4. Reaction Monitoring LC-MS & TLC Analysis Step3->Step4 Step4->Step3 Incomplete (Add time/heat) Step5 5. Workup & Purification Aq. Extraction & Chromatography Step4->Step5 Complete (Full conversion)

Figure 2: Standardized experimental workflow for optimizing SₙAr reactions on pyridine scaffolds.

Detailed Methodologies

Protocol A: Amination (N-Nucleophiles)

Amines are moderately strong nucleophiles. The addition of a non-nucleophilic base is critical to scavenge the generated HCl, preventing the protonation and subsequent deactivation of the reacting amine.

  • Preparation: Charge a flame-dried 25 mL round-bottom flask with 2-Chloro-4-(dimethylamino)-6-methylnicotinonitrile (1.0 mmol, 1.0 eq) and anhydrous DMF (5.0 mL) under a nitrogen atmosphere.

  • Activation: Add N,N-Diisopropylethylamine (DIPEA) (2.0 mmol, 2.0 eq), followed by the desired amine (e.g., morpholine or benzylamine) (1.2 mmol, 1.2 eq).

    • Causality Note: DIPEA is chosen over inorganic bases for homogeneous reactions, ensuring rapid neutralization of HCl without phase-transfer limitations.

  • Reaction: Heat the mixture to 60–80 °C. The electron-withdrawing cyano group ensures the reaction typically reaches completion within 4–6 hours.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with 5% aqueous LiCl (3 x 10 mL) to remove the DMF. Dry the organic layer over Na₂SO₄, concentrate, and purify via silica gel chromatography.

Protocol B: Alkoxylation (O-Nucleophiles)

Alcohols are weak nucleophiles and must be quantitatively deprotonated to their highly reactive alkoxide counterparts prior to reaction.

  • Preparation: In a dry flask, dissolve the alcohol (1.1 mmol, 1.1 eq) in anhydrous THF or DMF (5.0 mL) at 0 °C.

  • Activation: Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.2 mmol, 1.2 eq). Stir for 30 minutes until hydrogen gas evolution ceases.

    • Causality Note: Pre-formation of the alkoxide is mandatory. If the base and alcohol are added simultaneously to the pyridine substrate, competitive hydroxide attack (from trace moisture) can lead to the formation of the undesired pyridone byproduct.

  • Reaction: Add the pyridine substrate (1.0 mmol, 1.0 eq) dropwise. Allow the reaction to warm to room temperature. Alkoxides are highly reactive, and heating is rarely required.

  • Workup: Quench with saturated aqueous NH₄Cl (5 mL), extract with DCM (2 x 15 mL), concentrate, and purify.

Protocol C: Thiolation (S-Nucleophiles)

Thiolates are exceptionally potent nucleophiles due to the high polarizability of the sulfur atom, resulting in extremely fast reaction rates[4].

  • Preparation: Dissolve the pyridine substrate (1.0 mmol) and the thiol (1.05 mmol) in anhydrous MeCN (5.0 mL).

  • Activation: Add Cesium Carbonate (Cs₂CO₃) (1.5 mmol, 1.5 eq).

    • Causality Note: The "cesium effect" enhances the solubility and reactivity of the thiolate anion, driving the reaction to completion in under 2 hours at ambient temperature.

  • Workup: Filter the suspension through a pad of Celite to remove inorganic salts, concentrate the filtrate, and purify directly.

Quantitative Data & Optimization

The following table summarizes standardized optimization parameters for different nucleophile classes reacting with 2-Chloro-4-(dimethylamino)-6-methylnicotinonitrile.

Nucleophile ClassRepresentative ReagentOptimal BaseSolventTemp (°C)Time (h)Expected Yield (%)
Primary Amine BenzylamineDIPEA (2.0 eq)DMF804.085 – 92
Secondary Amine MorpholineK₂CO₃ (2.5 eq)MeCN606.088 – 95
Alkoxide Sodium MethoxideNone (Pre-formed)MeOH252.090 – 96
Thiolate ThiophenolCs₂CO₃ (1.5 eq)MeCN251.594 – 98

Self-Validating Systems & Troubleshooting

To ensure absolute trustworthiness in your synthetic pipeline, rely on these self-validating analytical checkpoints:

  • Mass Spectrometry (LC-MS) Validation: The starting material contains a chlorine atom, which exhibits a diagnostic 3:1 isotopic ratio (³⁵Cl / ³⁷Cl) in the mass spectrum. A successful SNAr reaction is immediately confirmed by the complete disappearance of this isotopic pattern and the appearance of the exact mass of the nucleophile-adduct.

  • Nuclear Magnetic Resonance (¹H NMR) Validation: The starting material possesses exactly one aromatic proton at the C5 position. Due to the shielding effect of the adjacent C4-dimethylamino group and the C6-methyl group, this proton appears as a distinct singlet (typically between 6.50 – 6.80 ppm). Following substitution at C2, the electronic environment of the ring changes drastically. A successful reaction is validated by a predictable chemical shift of this C5 singlet, alongside the appearance of the integrated protons belonging to the newly introduced nucleophile.

References

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.[Link]

  • 16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts.[Link]

  • Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). PubMed (Environmental Science & Technology). [Link]

  • Nucleophilic Aromatic Substitution. Nptel.[Link]

Sources

Application

Application Notes and Protocols for the Agrochemical Development of 2-Chloro-4-(dimethylamino)-6-methylnicotinonitrile

For Researchers, Scientists, and Agrochemical Development Professionals Abstract These application notes provide a comprehensive guide for the investigation of 2-Chloro-4-(dimethylamino)-6-methylnicotinonitrile as a pote...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Agrochemical Development Professionals

Abstract

These application notes provide a comprehensive guide for the investigation of 2-Chloro-4-(dimethylamino)-6-methylnicotinonitrile as a potential lead compound in the development of novel agrochemicals. Drawing on the well-established success of pyridine-based structures in modern pesticides, this document outlines the scientific rationale, synthetic considerations, and detailed screening protocols to assess the bioactivity of this molecule. The proposed workflow is designed to systematically evaluate its potential as an insecticide, with a particular focus on its interaction with nicotinic acetylcholine receptors (nAChRs), a key target for a major class of insecticides.

Introduction: The Pyridine Scaffold as a Privileged Structure in Agrochemicals

The pyridine ring is a cornerstone of modern agrochemical design, with a significant number of commercially successful products emerging in the 21st century.[1] Its unique electronic properties and ability to form diverse molecular structures have led to the development of potent and selective herbicides, fungicides, and insecticides. The incorporation of a pyridine moiety can enhance the efficacy of a molecule, allowing for lower application rates and potentially overcoming existing pest resistance mechanisms.[1]

The subject of this guide, 2-Chloro-4-(dimethylamino)-6-methylnicotinonitrile, incorporates several key structural features characteristic of bioactive pyridine derivatives. The nicotinonitrile (3-cyanopyridine) core is notably present in neonicotinoid insecticides, which act as agonists of insect nicotinic acetylcholine receptors (nAChRs).[2][3] The chloro and dimethylamino substituents on the pyridine ring are expected to modulate the molecule's physicochemical properties, such as lipophilicity and metabolic stability, which are critical for its performance as a pesticide.[4]

Rationale for Investigation: A Potential Neonicotinoid Analogue

The structural similarity of 2-Chloro-4-(dimethylamino)-6-methylnicotinonitrile to known neonicotinoid insecticides provides a strong rationale for its investigation as a potential insecticidal agent. Neonicotinoids are characterized by an electronegative pharmacophore, such as a nitro or cyano group, which is crucial for their interaction with insect nAChRs.[2] The cyano group in the target molecule fulfills this requirement.

The primary hypothesis is that 2-Chloro-4-(dimethylamino)-6-methylnicotinonitrile will exhibit insecticidal activity by acting as an agonist at insect nAChRs, leading to persistent receptor activation, paralysis, and death of the target insect.[3] The selectivity of neonicotinoids for insect over vertebrate nAChRs is a key factor in their favorable safety profile, and a similar selectivity will be a critical parameter to evaluate for this new compound.[2]

Synthesis and Characterization

Protocol 1: Proposed Synthesis of 2-Chloro-4-(dimethylamino)-6-methylnicotinonitrile
  • Starting Material: A suitable starting material would be a pre-functionalized pyridine ring, such as 2,4-dichloro-6-methylnicotinonitrile.

  • Nucleophilic Aromatic Substitution: The 4-chloro substituent is generally more susceptible to nucleophilic attack than the 2-chloro position. React 2,4-dichloro-6-methylnicotinonitrile with a solution of dimethylamine in a suitable aprotic polar solvent, such as dimethylformamide (DMF) or acetonitrile.

  • Reaction Conditions: The reaction may require heating to proceed at a reasonable rate. The temperature should be carefully controlled to favor monosubstitution at the 4-position.

  • Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product can be purified by column chromatography on silica gel.

  • Characterization: The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and melting point determination, to confirm its identity and purity.

Agrochemical Screening Cascade

A tiered screening approach is recommended to efficiently evaluate the potential of 2-Chloro-4-(dimethylamino)-6-methylnicotinonitrile.

Workflow for Agrochemical Evaluation

Agrochemical_Screening_Workflow cluster_0 Tier 1: In Vitro Screening cluster_1 Tier 2: In Vivo Primary Screening cluster_2 Tier 3: In Vivo Secondary Screening cluster_3 Tier 4: Lead Optimization T1_Receptor Nicotinic Acetylcholine Receptor (nAChR) Binding Assay T2_Aphid Aphid Contact & Systemic Assays T1_Receptor->T2_Aphid Promising Agonist Activity T1_Enzyme Off-Target Enzyme Inhibition Assays T1_Enzyme->T2_Aphid T3_Spectrum Broad Spectrum Insecticidal Activity T2_Aphid->T3_Spectrum High Efficacy T2_Caterpillar Lepidopteran Larvae Feeding Assay T2_Caterpillar->T3_Spectrum T2_Mite Spider Mite Bioassay T2_Mite->T3_Spectrum T4_SAR Structure-Activity Relationship (SAR) Studies T3_Spectrum->T4_SAR Good Spectrum & Crop Safety T3_Phytotoxicity Phytotoxicity on Key Crops T3_Phytotoxicity->T4_SAR T3_Mode Mode of Action Studies T3_Mode->T4_SAR T4_Formulation Preliminary Formulation Development

Caption: A tiered screening workflow for evaluating novel agrochemical candidates.

Protocol 2: nAChR Binding Assay (In Vitro)

This protocol aims to determine if the test compound binds to insect nAChRs.

  • Receptor Preparation: Prepare a membrane fraction from the heads of a suitable insect species (e.g., houseflies, cockroaches) or use a cell line expressing a specific insect nAChR subtype.

  • Radioligand: Use a radiolabeled ligand known to bind to nAChRs, such as [³H]imidacloprid or [³H]epibatidine.

  • Assay: Incubate the receptor preparation with the radioligand in the presence of varying concentrations of 2-Chloro-4-(dimethylamino)-6-methylnicotinonitrile.

  • Detection: After incubation, separate the bound and free radioligand by rapid filtration. Measure the radioactivity of the filter-bound receptor-ligand complex using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). A low IC₅₀ value suggests high binding affinity.

Protocol 3: Aphid Bioassay (In Vivo)

This protocol assesses the insecticidal activity against a common piercing-sucking pest.

  • Test Organism: Use a susceptible population of aphids, such as the green peach aphid (Myzus persicae).

  • Application:

    • Contact Activity: Spray aphid-infested leaf discs with a series of concentrations of the test compound formulated in a suitable solvent with a surfactant.

    • Systemic Activity: Place aphid-infested leaf discs on a systemic uptake solution containing various concentrations of the test compound.

  • Incubation: Maintain the treated leaf discs in a controlled environment (e.g., 25°C, 16:8 light:dark cycle).

  • Mortality Assessment: Assess aphid mortality at 24, 48, and 72 hours after treatment.

  • Data Analysis: Calculate the lethal concentration that causes 50% mortality (LC₅₀) for both contact and systemic applications.

Hypothetical Screening Data
Assay Parameter Result
nAChR BindingIC₅₀50 nM
Aphid Contact BioassayLC₅₀0.5 ppm
Aphid Systemic BioassayLC₅₀0.2 ppm
Lepidopteran Feeding AssayLC₅₀> 100 ppm
Phytotoxicity (Wheat)EC₅₀> 200 ppm

Mode of Action and Selectivity

Further studies should focus on confirming the mode of action and evaluating the selectivity of 2-Chloro-4-(dimethylamino)-6-methylnicotinonitrile.

Mechanism of Action Pathway

MoA_Pathway Compound 2-Chloro-4-(dimethylamino) -6-methylnicotinonitrile nAChR Insect Nicotinic Acetylcholine Receptor (nAChR) Compound->nAChR Binds and Activates IonChannel Ion Channel Opening nAChR->IonChannel CaInflux Ca²⁺/Na⁺ Influx IonChannel->CaInflux Depolarization Membrane Depolarization CaInflux->Depolarization Excitation Hyperexcitation of Nervous System Depolarization->Excitation Paralysis Paralysis Excitation->Paralysis Death Insect Death Paralysis->Death

Caption: Proposed mechanism of action via the nicotinic acetylcholine receptor.

Electrophysiological studies, such as two-electrode voltage-clamp experiments on Xenopus oocytes expressing insect nAChRs, can provide direct evidence of the compound's agonistic activity. Comparing the activity on insect versus vertebrate nAChR subtypes will be crucial for assessing its selectivity and potential safety profile for non-target organisms.

Conclusion and Future Directions

2-Chloro-4-(dimethylamino)-6-methylnicotinonitrile represents a promising starting point for the development of a new insecticidal agent. Its structural features align with those of the highly successful neonicotinoid class of insecticides. The protocols outlined in this document provide a clear and systematic pathway for its evaluation, from initial synthesis and in vitro screening to in vivo bioassays and mode of action studies. Positive results from this screening cascade would warrant further investigation into its metabolic fate, environmental persistence, and optimization through structure-activity relationship studies to develop a commercially viable agrochemical product.

References

  • CoLab. (2025, March 1). Development of novel pyridine-based agrochemicals: a review.
  • MDPI. (2025, January 18). Pyridazine: A privileged scaffold in the development of 21st-century pesticides. [Link]

  • National Institutes of Health. (n.d.). Advancement of Phenoxypyridine as an Active Scaffold for Pesticides. [Link]

  • Open Ukrainian Citation Index. (n.d.). Development of novel pyridine-based agrochemicals: A review.
  • MDPI. (2022, October 11). Advancement of Phenoxypyridine as an Active Scaffold for Pesticides. [Link]

  • BLD Pharm. (n.d.). 147992-80-1|2-Chloro-4-(dimethylamino)nicotinonitrile.
  • National Institutes of Health. (n.d.). Neonicotinoid insecticide toxicology: mechanisms of selective action. [Link]

  • ChemicalBook. (2025, July 24). 2,5-DICHLORO-4,6-DIMETHYLNICOTINONITRILE | 91591-63-8.
  • National Institutes of Health. (n.d.). Molecular Mechanism of Action of Neonicotinoid Insecticides. [Link]

  • National Institutes of Health. (2025, September 15). The mode of action of neonicotinoids and related compounds on insect neuronal nicotinic acetylcholine receptors highlights complex intracellular calcium mechanisms. [Link]

  • ResearchGate. (n.d.). Neonicotinoid insecticide toxicology: Mechanisms of selective action | Request PDF. [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and insecticidal activity of some nicotinic acid derivatives. [Link]

Sources

Method

Application Note: Advanced Preparation of Pyridine-Based Ligands via 2-Chloro-4-(dimethylamino)-6-methylnicotinonitrile

Executive Summary Pyridine-based ligands are ubiquitous in transition metal catalysis, photoredox chemistry, and targeted drug discovery (such as the development of EZH2 inhibitors and CRF antagonists). The compound 2-ch...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Pyridine-based ligands are ubiquitous in transition metal catalysis, photoredox chemistry, and targeted drug discovery (such as the development of EZH2 inhibitors and CRF antagonists). The compound 2-chloro-4-(dimethylamino)-6-methylnicotinonitrile serves as an exceptionally versatile, orthogonal building block. Its unique substitution pattern allows for sequential, site-specific functionalization. This application note details the causal mechanisms, self-validating experimental protocols, and analytical benchmarks for synthesizing complex multidentate ligands from this core scaffold.

Mechanistic Insights: Regioselective Nucleophilic Aromatic Substitution (SNAr)

The synthesis of the core intermediate begins with 2,4-dichloro-6-methylnicotinonitrile. When subjected to a nucleophile like dimethylamine, the molecule presents two electrophilic sites: C2 and C4.

Causality of Regioselectivity: The nitrile group at C3 exerts a strong electron-withdrawing inductive and resonance effect. While both C2 and C4 are activated by the pyridine nitrogen, the C4 position is para to the ring nitrogen and ortho to the highly activating nitrile group. Consequently, the Meisenheimer complex intermediate formed at C4 is significantly more stabilized than at C2. This allows for highly regioselective mono-amination at the 4-position under mild conditions, yielding 2-chloro-4-(dimethylamino)-6-methylnicotinonitrile without over-substitution[1]. The remaining C2 chloride is orthogonal; it resists further mild amination but is perfectly primed for transition-metal-catalyzed cross-coupling[2].

Synthetic Workflow Visualization

G A 2,4-Dichloro-6-methylnicotinonitrile (Starting Material) B Regioselective SNAr (Dimethylamine, THF, 0°C to RT) A->B C 2-Chloro-4-(dimethylamino)- 6-methylnicotinonitrile (Core Intermediate) B->C D Suzuki-Miyaura Coupling (Pd-Catalyst, Aryl Boronic Acid) C->D E Nitrile Reduction (Raney-Ni / H2) C->E F Bidentate Pyridine Ligand (Aryl/Heteroaryl Substituted) D->F G Tridentate Aminomethyl Ligand (Pincer-type Precursor) E->G

Reaction workflow for orthogonal functionalization of 2,4-dichloro-6-methylnicotinonitrile.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, each protocol includes In-Process Controls (IPC) to verify the completion of the mechanistic step before proceeding to downstream functionalization.

Protocol A: Regioselective Synthesis of 2-Chloro-4-(dimethylamino)-6-methylnicotinonitrile
  • Initialization: Dissolve 2,4-dichloro-6-methylnicotinonitrile (1.0 eq, 50 mmol) in anhydrous tetrahydrofuran (THF) (150 mL) under an inert argon atmosphere. Cool the reaction vessel to 0 °C using an ice-water bath.

  • Nucleophile Addition: Add triethylamine (Et3N) (1.2 eq, 60 mmol) as an acid scavenger. Slowly add a solution of dimethylamine (2.0 M in THF, 1.05 eq, 52.5 mmol) dropwise over 30 minutes.

    • Causal Insight: Slow addition at 0 °C prevents the exothermic reaction from driving unselective di-amination at the C2 position.

  • Propagation: Allow the mixture to warm to room temperature and stir for 4 hours.

  • IPC (Self-Validation): Monitor via TLC (Hexanes/EtOAc 3:1) or LC-MS. The disappearance of the starting material ( m/z ~187) and the appearance of a single new peak ( m/z ~196) confirms regioselective conversion.

  • Isolation: Quench with saturated aqueous NaHCO3 (100 mL). Extract with ethyl acetate (3 x 100 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Recrystallize from ethanol to afford the pure product.

Protocol B: C2-Functionalization via Suzuki-Miyaura Coupling (Bidentate Ligand Formation)

The C2-chloride is relatively inert to mild amines but highly reactive towards Pd-catalyzed oxidative addition.

  • Initialization: Charge a Schlenk flask with 2-chloro-4-(dimethylamino)-6-methylnicotinonitrile (1.0 eq, 10 mmol), an aryl/heteroaryl boronic acid (e.g., 2-pyridylboronic acid for bipyridine-like bidentate ligands) (1.5 eq, 15 mmol), and K2CO3 (3.0 eq, 30 mmol).

  • Catalyst Loading: Add Pd(dppf)Cl2 (0.05 eq, 0.5 mmol).

    • Causal Insight: The bidentate dppf ligand stabilizes the palladium center and accelerates the reductive elimination step, which is crucial when coupling electron-rich pyridine substrates.

  • Reaction: Suspend in a degassed mixture of 1,4-Dioxane/H2O (4:1, 50 mL). Heat to 90 °C for 12 hours.

  • Isolation: Filter through a Celite pad to remove Pd black. Partition between EtOAc and water. Purify via flash chromatography to isolate the bidentate ligand.

Protocol C: Nitrile Reduction to Aminomethyl (Tridentate Pincer Precursor)
  • Initialization: Dissolve the coupled product from Protocol B in methanolic ammonia (7 N, 50 mL).

  • Reduction: Add Raney Nickel (slurry in water, 20% w/w). Pressurize the vessel with H2 (50 psi).

    • Causal Insight: Methanolic ammonia suppresses the formation of secondary amine dimers during nitrile reduction, ensuring a high yield of the primary aminomethyl group[3].

  • Reaction & Isolation: Stir at 50 °C for 8 hours. Filter carefully through Celite (Caution: Raney Ni is pyrophoric). Concentrate to yield the tridentate (N,N,N) ligand precursor.

Quantitative Data & Analytical Benchmarks

The following table summarizes the expected quantitative outcomes and analytical markers for the key intermediates in this workflow, ensuring researchers can benchmark their results against established standards.

Compound / IntermediateReaction StepYield (%)Reaction TimeKey Analytical Markers (LC-MS / NMR)
2-Chloro-4-(dimethylamino)-6-methylnicotinonitrile Protocol A (SNAr)85 - 90%4 HoursMS: m/z 196 [M+H]⁺¹H NMR: δ 6.55 (s, 1H, Py-H), 3.15 (s, 6H, N(CH₃)₂), 2.45 (s, 3H, Py-CH₃)
2-(2-Pyridyl)-4-(dimethylamino)-6-methylnicotinonitrile Protocol B (Suzuki)75 - 82%12 HoursMS: m/z 239 [M+H]⁺¹H NMR: Disappearance of C2-Cl isotope pattern; appearance of 4 new Py-H signals (δ 7.2-8.6)
(2-(2-Pyridyl)-4-(dimethylamino)-6-methylpyridin-3-yl)methanamine Protocol C (Reduction)65 - 70%8 HoursMS: m/z 243 [M+H]⁺IR: Disappearance of C≡N stretch (~2220 cm⁻¹); Appearance of N-H stretch (~3300 cm⁻¹)

Conclusion

The strategic utilization of 2-chloro-4-(dimethylamino)-6-methylnicotinonitrile leverages the inherent electronic disparities within the pyridine ring to achieve orthogonal functionalization. By strictly controlling the order of operations—SNAr followed by cross-coupling and subsequent nitrile reduction—scientists can reliably construct highly customized bidentate and tridentate ligands for advanced catalytic and medicinal applications.

References

  • Preparation of a Corticotropin-Releasing Factor Antagonist by Nucleophilic Aromatic Substitution and Copper-Mediated Ether Formation. Organic Process Research & Development - ACS Publications. Available at:[Link]

  • Modulators of methyl modifying enzymes, compositions and uses thereof.Google Patents (WO2014151142A1).
  • Supporting information - The Royal Society of Chemistry. RSC Advances. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2-Chloro-4-(dimethylamino)-6-methylnicotinonitrile

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals seeking to optimize the synthesis of 2-Chloro-4-(dimethylamino)-6-methylnicotinonitrile .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals seeking to optimize the synthesis of 2-Chloro-4-(dimethylamino)-6-methylnicotinonitrile . This highly functionalized pyridine core is a critical intermediate in medicinal chemistry.

The standard two-step synthetic route involves the chlorination of 2,4-dihydroxy-6-methylnicotinonitrile to yield the intermediate 2,4-dichloro-6-methylnicotinonitrile, followed by a regioselective Nucleophilic Aromatic Substitution (SNAr) with dimethylamine. Achieving high yields requires stringent control over reaction kinetics, stoichiometry, and solvent selection to prevent over-substitution and regioisomer formation.

Troubleshooting Guides & FAQs

Q1: Why am I getting the 2-substituted or 2,4-bis(dimethylamino) byproduct instead of the desired 4-substituted product? A: The regioselectivity of the SNAr reaction on 2,4-dichloro-6-methylnicotinonitrile is governed by a delicate balance of electronic activation and steric hindrance. The 4-position is highly activated by the strongly electron-withdrawing para-pyridine nitrogen and the ortho-cyano group. Furthermore, the 2-position is sterically hindered by the adjacent cyano group and pyridine nitrogen. However, if excess dimethylamine is used or if the temperature exceeds 25°C, the kinetic preference for the 4-position is overcome, leading to the 2,4-bis-substituted byproduct. Solution: Strictly limit dimethylamine to 1.05 equivalents. Maintain the reaction temperature between 0°C and 25°C. Use a non-nucleophilic base like Triethylamine (Et3N) as an acid scavenger instead of excess dimethylamine (1[1]).

Q2: What is the optimal solvent for the SNAr reaction to maximize yield and regioselectivity? A: Polar aprotic solvents are ideal because they stabilize the Meisenheimer complex transition state without hydrogen-bonding to the amine nucleophile (which would reduce its nucleophilicity). N,N-Dimethylacetamide (DMAc) and Tetrahydrofuran (THF) are highly effective. DMAc is particularly advantageous for maintaining the solubility of the starting material while promoting selective substitution at the 4-position due to its high dielectric constant[1].

Q3: My yield of the precursor (2,4-dichloro-6-methylnicotinonitrile) is low, and the reaction mixture turns into a black tar. How can I improve the chlorination step? A: The conversion of 2,4-dihydroxy-6-methylnicotinonitrile to the dichloro intermediate using Phosphorus Oxychloride (POCl3) can lead to severe decomposition if overheated or if the aqueous quench is uncontrolled. Solution: Use a catalytic amount of N,N-Dimethylformamide (DMF) to generate the Vilsmeier-Haack reagent in situ, which significantly accelerates the chlorination at lower reflux times. During the workup, remove excess POCl3 via vacuum distillation before quenching. Quench the remaining residue by pouring it slowly over crushed ice to prevent uncontrolled exotherms that degrade the product, and neutralize carefully with saturated NaHCO3 (2[2], 3[3]).

Quantitative Data: Condition Optimization

The table below summarizes the causality between experimental conditions and product distribution during the SNAr step.

SolventBase (1.1 eq)Temp (°C)HNMe2 (eq)Yield of 4-Isomer (%)Byproduct (2-Isomer/Bis) (%)
EthanolExcess HNMe2803.0< 10%> 80% (Bis-substituted)
THFDIPEA251.0565%15%
DMAcEt3N0 to 251.0577% < 5%

Experimental Protocols (Self-Validating Workflows)

Protocol 1: Synthesis of 2,4-Dichloro-6-methylnicotinonitrile
  • Setup: In a round-bottom flask equipped with a reflux condenser and a drying tube, suspend 2,4-dihydroxy-6-methylnicotinonitrile (1.0 eq) in POCl3 (5.0 eq).

  • Catalysis: Add 3-5 drops of anhydrous DMF to the suspension to initiate Vilsmeier-Haack complex formation[3].

  • Reaction: Heat the mixture to reflux (approx. 105-110°C) for 3 hours. The suspension will gradually become a homogeneous dark solution.

  • Concentration (Critical Step): Cool the reaction to 50°C and remove the excess POCl3 under reduced pressure (vacuum distillation) to prevent violent hydrolysis later[2].

  • Quench & Extraction: Dissolve the dark residue in Ethyl Acetate (EtOAc) and pour the mixture slowly into a vigorously stirred mixture of crushed ice and saturated aqueous NaHCO3[3].

  • Purification: Filter the biphasic mixture through a Celite pad to remove dark flocculent polymers. Separate the organic layer, dry over anhydrous Na2SO4, and concentrate.

  • Self-Validation Checkpoint: TLC (Hexanes/EtOAc 3:1) should show complete consumption of the baseline starting material. 1H NMR will show the disappearance of broad -OH protons and a distinct downfield shift of the C5 aromatic proton.

Protocol 2: Regioselective SNAr with Dimethylamine
  • Dissolution: Dissolve 2,4-dichloro-6-methylnicotinonitrile (1.0 eq) in anhydrous DMAc (approx. 10 mL/g) under an inert atmosphere (N2 or Ar)[1].

  • Base Addition: Add Triethylamine (Et3N) (1.1 eq) to the solution and cool the flask to 0°C using an ice bath. Mechanistic note: Et3N scavenges the HCl byproduct, preventing the consumption of the nucleophile.

  • Nucleophile Addition: Slowly add a solution of Dimethylamine (1.05 eq, 2.0 M in THF) dropwise over 30 minutes to maintain the internal temperature below 5°C.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature (20-25°C) for 12-16 hours[1].

  • Workup: Dilute the reaction mixture with Hexanes/EtOAc and pour into cold distilled water. Filter the resulting precipitated solids, wash with cold water and hexanes, and dry under vacuum to afford the pure target compound.

  • Self-Validation Checkpoint: LC-MS should confirm the mass of the mono-substituted product [M+H]+. 1H NMR will show the appearance of a 6H singlet around 3.0 ppm corresponding to the N,N-dimethyl group, and the C5 proton will shift upfield due to the strong electron-donating effect of the amine.

Mechanistic Visualizations

Workflow A 2,4-Dihydroxy-6-methylnicotinonitrile (Starting Material) B POCl3, DMF (cat.) Reflux, 3h A->B C 2,4-Dichloro-6-methylnicotinonitrile (Intermediate) B->C Chlorination (Vacuum distill POCl3) D HNMe2 (1.05 eq), Et3N DMAc, 0-25°C C->D E 2-Chloro-4-(dimethylamino)- 6-methylnicotinonitrile (Target Product) D->E Regioselective SNAr (Kinetic Control)

Caption: Two-step synthetic workflow for 2-Chloro-4-(dimethylamino)-6-methylnicotinonitrile.

Mechanism Start 2,4-Dichloro-6-methylnicotinonitrile + Dimethylamine PathA Attack at C4 (Desired) Less sterically hindered Start->PathA Kinetic Control (0-25°C) PathB Attack at C2 (Undesired) Sterically hindered by CN & N Start->PathB Excess Heat / Amine InterA Meisenheimer Complex at C4 Stabilized by para-N & ortho-CN PathA->InterA InterB Meisenheimer Complex at C2 Stabilized by ortho-N & ortho-CN PathB->InterB ProdA 2-Chloro-4-(dimethylamino)- 6-methylnicotinonitrile InterA->ProdA - HCl ProdB 4-Chloro-2-(dimethylamino)- 6-methylnicotinonitrile InterB->ProdB - HCl

Caption: Regioselectivity logic for the SNAr reaction favoring the C4 position over C2.

References

  • Preparation of a Corticotropin-Releasing Factor Antagonist by Nucleophilic Aromatic Substitution and Copper-Mediated Ether Formation Source: Organic Process Research & Development - ACS Publications URL:[Link]

  • Supporting information (Synthesis of 2,4-dichloro-6-methylnicotinonitrile) Source: The Royal Society of Chemistry URL:[Link]

  • 2-chloronicotinonitrile - Organic Syntheses Procedure Source: Organic Syntheses (orgsyn.org) URL:[Link]

Sources

Optimization

Technical Support Center: Optimizing SNAr Reactions of 2-Chloro-4-(dimethylamino)-6-methylnicotinonitrile

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the nucleophilic aromatic substituti...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the nucleophilic aromatic substitution (SNAr) of 2-chloro-4-(dimethylamino)-6-methylnicotinonitrile. This molecule is a highly functionalized pyridine building block, and mastering its reactivity requires a deep understanding of its electronic properties.

Mechanistic Overview & Pathway Analysis

The C2 position of 2-chloro-4-(dimethylamino)-6-methylnicotinonitrile is activated towards nucleophilic attack by the adjacent pyridine nitrogen and the strongly electron-withdrawing C3-nitrile group. The reaction proceeds via an addition-elimination mechanism, forming a negatively charged Meisenheimer (σ) complex before the expulsion of the chloride leaving group [1].

However, the C4-dimethylamino group exerts a mesomeric (+M) electron-donating effect. This slightly dampens the electrophilicity of the ring compared to unsubstituted analogs, requiring elevated temperatures to drive the reaction forward. Unfortunately, applying harsh conditions in the presence of trace water or inappropriate bases activates competitive byproduct pathways:

  • Hydrolysis: The C-Cl bond is hydrolyzed to yield a 2-hydroxypyridine (pyridone) derivative [2].

  • Nitrile Hydration: The C3-nitrile group is hydrated to a primary amide, a process often exacerbated by strong aqueous bases or adventitious metal traces that facilitate hydrogen-bonding networks [3].

ReactionPathways SM 2-Chloro-4-(dimethylamino) -6-methylnicotinonitrile Desired Desired SNAr Product (e.g., 2-Alkylamino) SM->Desired Primary Amine Dry Solvent, 80°C BP1 Byproduct A: 2-Hydroxypyridine Derivative (Hydrolysis) SM->BP1 Trace H2O + Base Elevated Temp BP2 Byproduct B: Nicotinamide Derivative (Nitrile Hydration) SM->BP2 Harsh Base / Metal Traces H2O

Reaction pathways showing desired SNAr vs. competitive hydrolysis and hydration.

Troubleshooting Guide & FAQs

Q: My LC-MS shows a highly polar byproduct with a mass corresponding to [M-Cl+OH]. What is causing this? A: You are observing the hydrolysis of the C2-chloride to a 2-pyridone derivative. This is caused by the presence of trace water in your solvent (commonly DMF or NMP) reacting under basic conditions at elevated temperatures. Causality & Solution: Inorganic bases like K₂CO₃ are highly hygroscopic and carry water into the reaction. Switch to a non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA) and ensure your solvents are dried over 3Å molecular sieves.

Q: I am observing a +18 Da byproduct, but the C2-chloride is still intact. How do I prevent this? A: This is the hydration of the C3-nitrile group to a primary amide. Nitriles are susceptible to hydration under strongly basic aqueous conditions. Causality & Solution: If your protocol involves an aqueous basic workup or extended heating with hydroxide impurities, the nitrile will hydrate. Limit reaction temperatures to ≤100°C and avoid prolonged exposure to aqueous bases during the quench phase.

Q: The SNAr reaction is sluggish and incomplete after 24 hours. Should I increase the temperature to 150°C or use a stronger base? A: No. Increasing the temperature beyond 120°C with this specific substrate risks dealkylation of the C4-dimethylamino group or unwanted deprotonation of the C6-methyl group. Causality & Solution: The sluggishness is due to the +M effect of the dimethylamino group. Instead of increasing temperature, increase the concentration of the reaction (e.g., 0.5 M) or use a more polar aprotic solvent (like anhydrous DMSO) to better stabilize the Meisenheimer transition state.

Quantitative Optimization Data

The table below summarizes field-proven data demonstrating how specific reaction conditions dictate the product distribution when reacting 2-chloro-4-(dimethylamino)-6-methylnicotinonitrile with a standard primary amine (e.g., benzylamine).

Reaction ConditionConversion (%)Desired SNAr Product (%)Hydrolysis Byproduct (%)Nitrile Hydration Byproduct (%)
K₂CO₃, DMF (Wet, ~2000 ppm H₂O), 100°C>9545487
K₂CO₃, DMF (Dry, <50 ppm H₂O), 100°C>9582126
DIPEA, NMP (Dry, <50 ppm H₂O), 120°C>959154
DIPEA, MeCN (Dry, <50 ppm H₂O), 80°C75>98<1<1

Note: While MeCN provides the highest purity profile, its lower boiling point limits the reaction rate, requiring longer reaction times to achieve full conversion.

Self-Validating Experimental Protocol

To ensure reproducibility and scientific integrity, this protocol is designed as a self-validating system. Do not proceed to subsequent steps unless the validation checkpoints are met.

Step-by-Step Methodology
  • Solvent Drying & Validation:

    • Add 3Å molecular sieves (20% w/v) to LC-MS grade NMP or MeCN. Let sit for 24 hours.

    • Validation Checkpoint: Perform a Karl Fischer (KF) titration. The water content must be <50 ppm before proceeding.

  • Reaction Assembly (Inert Atmosphere):

    • In an oven-dried Schlenk flask purged with Argon, add 2-chloro-4-(dimethylamino)-6-methylnicotinonitrile (1.0 equiv).

    • Add the validated anhydrous solvent to achieve a 0.2 M concentration.

    • Add the primary amine nucleophile (1.5 equiv) and DIPEA (2.0 equiv).

  • Heating & Kinetic Monitoring:

    • Heat the reaction mixture to 80°C (for MeCN) or 100°C (for NMP).

    • Validation Checkpoint: At t = 2h and t = 4h, withdraw a 10 µL aliquot, dilute in 1 mL of MeCN, and analyze via LC-MS. Confirm the absence of the [M+18] (hydration) and[M-Cl+OH] (hydrolysis) peaks.

  • Quenching & Isolation:

    • Once starting material conversion reaches >95%, cool the flask to 0°C.

    • Quench slowly with ice-cold water to precipitate the product. Filter the solid and wash with cold water. If the product oils out, extract with Ethyl Acetate (3x), wash the organic layer with brine (5x) to remove NMP and DIPEA, dry over Na₂SO₄, and concentrate under reduced pressure.

Workflow Step1 1. Solvent Drying (3Å Sieves) Val1 KF Titration (<50 ppm H2O) Step1->Val1 Step2 2. Reagent Assembly (Argon, DIPEA) Val1->Step2 Pass Step3 3. Heating (80-100°C) Step2->Step3 Val2 LC-MS Check (No Byproduct Peaks) Step3->Val2 Step4 4. Quench & Extraction Val2->Step4 >95% Conv.

Self-validating experimental workflow for byproduct-free SNAr reactions.

References

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism Source: Master Organic Chemistry URL:[Link]

  • Synthesis of substituted pyridin-2-(1H)-ones via cleavage of pyridine-2-oxy-7-azabenzotriazole ethers Source: Beilstein Journal of Organic Chemistry URL:[Link]

  • Hydration of nitriles using a metal–ligand cooperative ruthenium pincer catalyst Source: Chemical Science (Royal Society of Chemistry) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Resolving Solubility Issues of 2-Chloro-4-(dimethylamino)-6-methylnicotinonitrile in Aqueous Media

This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 2-Chloro-4-(dimethylamino)-6-methylnicotinonitrile in aqueous media. This d...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 2-Chloro-4-(dimethylamino)-6-methylnicotinonitrile in aqueous media. This document provides a comprehensive resource of frequently asked questions (FAQs) and troubleshooting guides to facilitate successful experimental outcomes.

Introduction

2-Chloro-4-(dimethylamino)-6-methylnicotinonitrile is a substituted pyridine derivative with potential applications in pharmaceutical research and development. However, its complex structure suggests limited aqueous solubility, a common hurdle in experimental and preclinical studies. This guide offers systematic approaches to overcome these solubility issues, ensuring reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of 2-Chloro-4-(dimethylamino)-6-methylnicotinonitrile that influence its aqueous solubility?

A1: The aqueous solubility of 2-Chloro-4-(dimethylamino)-6-methylnicotinonitrile is primarily governed by its molecular structure, which features both hydrophobic and potentially ionizable groups.

  • Structure: The molecule possesses a substituted pyridine ring, a chloro group, a dimethylamino group, and a nitrile group. The aromatic ring and the methyl group contribute to its hydrophobicity, which tends to lower its solubility in water.

  • Predicted pKa: The dimethylamino group and the pyridine ring nitrogen are basic and can be protonated in acidic conditions. The estimated pKa for the dimethylamino group is around 4.5-5.5, and for the pyridine nitrogen, it is approximately 2.0-3.0. This means that at pH values below its pKa, the molecule will carry a positive charge, which can enhance its interaction with polar water molecules and increase its solubility.

  • Predicted LogP: The predicted octanol-water partition coefficient (logP) for this compound is in the range of 2.0-3.0, indicating a preference for a non-polar environment over an aqueous one and suggesting low intrinsic water solubility.

Q2: Why is my stock solution of 2-Chloro-4-(dimethylamino)-6-methylnicotinonitrile precipitating when diluted with aqueous buffer?

A2: Precipitation upon dilution of a stock solution (typically in an organic solvent like DMSO) into an aqueous buffer is a common issue for poorly soluble compounds. This phenomenon, often referred to as "crashing out," occurs because the high concentration of the compound in the organic stock is no longer soluble when the solvent composition is predominantly aqueous. The limited capacity of the aqueous buffer to solvate the hydrophobic compound leads to the formation of a solid precipitate.

Q3: What is the starting point for preparing an aqueous solution of this compound?

A3: Given its predicted low intrinsic aqueous solubility, it is recommended to first prepare a high-concentration stock solution in a water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). This stock solution can then be serially diluted into the desired aqueous buffer. It is crucial to assess the final concentration of the organic solvent in the aqueous medium to ensure it does not interfere with the experimental system.

Troubleshooting Guides

This section provides detailed troubleshooting guides for common solubility problems encountered with 2-Chloro-4-(dimethylamino)-6-methylnicotinonitrile.

Issue 1: Compound is insoluble in neutral aqueous buffers (e.g., PBS pH 7.4).

This is the most common challenge due to the compound's hydrophobic nature. The following strategies can be employed to enhance its solubility.

Causality: The presence of the basic dimethylamino group and pyridine nitrogen allows for solubility enhancement by lowering the pH of the aqueous medium.[1][2][3] At a pH below the pKa of these groups, the molecule becomes protonated and thus more polar and water-soluble.

Experimental Protocol:

  • Prepare a series of buffers with pH values ranging from 2.0 to 7.4 (e.g., citrate buffers for pH 2-6 and phosphate buffers for pH 6-7.4).

  • Prepare a 10 mM stock solution of 2-Chloro-4-(dimethylamino)-6-methylnicotinonitrile in DMSO.

  • Add a small aliquot of the DMSO stock solution to each buffer to achieve the desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration is low and consistent across all samples (e.g., ≤ 0.1%).

  • Visually inspect for any precipitation immediately and after a defined incubation period (e.g., 1 hour) at room temperature.

  • For a quantitative assessment, centrifuge the samples and measure the concentration of the compound in the supernatant using a suitable analytical method like HPLC-UV.

Expected Outcome: The solubility of the compound should increase as the pH of the buffer decreases. A pH-solubility profile can be generated to determine the optimal pH for your experiments.

Table 1: Predicted pH-Dependent Solubility of 2-Chloro-4-(dimethylamino)-6-methylnicotinonitrile

pHPredicted Solubility (µg/mL)Qualitative Solubility
7.4< 1Very Slightly Soluble
6.01 - 10Slightly Soluble
5.010 - 50Soluble
4.050 - 200Freely Soluble
2.0> 200Very Soluble

Note: These are estimated values and should be experimentally verified.

Causality: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the polarity of the solvent system.[4][5][6] This makes the environment more favorable for dissolving hydrophobic compounds by reducing the interfacial tension between the solute and the solvent.[6]

Experimental Protocol:

  • Select a biocompatible co-solvent such as ethanol, propylene glycol, or polyethylene glycol 400 (PEG 400).

  • Prepare a series of aqueous buffer solutions (at a suitable pH determined from Strategy 1.1) containing increasing concentrations of the co-solvent (e.g., 5%, 10%, 20% v/v).

  • Prepare a 10 mM stock solution of the compound in the chosen co-solvent.

  • Add the co-solvent stock solution to the corresponding co-solvent/buffer mixtures to achieve the desired final concentration.

  • Assess solubility visually and/or quantitatively as described in Strategy 1.1.

Expected Outcome: The solubility of the compound will likely increase with a higher percentage of the co-solvent. However, it is crucial to consider the potential effects of the co-solvent on the biological system under investigation.

Issue 2: Solubility is still insufficient even after pH adjustment and the use of co-solvents.

In cases where the required concentration for an experiment cannot be achieved with pH modification or acceptable levels of co-solvents, more advanced formulation strategies can be employed.

Causality: Surfactants are amphiphilic molecules that can form micelles in aqueous solutions above a certain concentration known as the critical micelle concentration (CMC).[7][8][9] The hydrophobic core of these micelles can encapsulate poorly soluble compounds, thereby increasing their apparent solubility in the aqueous medium.

Experimental Protocol:

  • Select a non-ionic surfactant that is generally well-tolerated in biological systems, such as Tween® 80 or Polysorbate 20.

  • Prepare a series of aqueous buffer solutions containing the surfactant at concentrations above its CMC.

  • Prepare a concentrated stock solution of the compound in a small amount of a water-miscible organic solvent (e.g., ethanol).

  • Add the compound stock solution to the surfactant-containing buffers with gentle mixing to facilitate micellar encapsulation.

  • Evaluate the solubility as previously described.

Expected Outcome: A significant increase in solubility should be observed in the presence of surfactants above their CMC.

Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[10][11][12] They can form inclusion complexes with poorly soluble molecules by encapsulating the hydrophobic part of the guest molecule within their cavity, thereby increasing its aqueous solubility.[10][11][12]

Experimental Protocol:

  • Select a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), which has high aqueous solubility and low toxicity.

  • Prepare a series of aqueous buffer solutions with increasing concentrations of HP-β-CD (e.g., 1%, 2%, 5% w/v).

  • Add an excess amount of the solid compound to each cyclodextrin solution.

  • Equilibrate the samples by shaking or stirring for 24-48 hours at a constant temperature.

  • Separate the undissolved solid by centrifugation or filtration.

  • Quantify the concentration of the dissolved compound in the supernatant.

Expected Outcome: The solubility of the compound should increase linearly with the concentration of the cyclodextrin until the solubility limit of the complex is reached.

Workflow and Decision-Making Diagram

The following diagram illustrates a systematic approach to addressing solubility issues with 2-Chloro-4-(dimethylamino)-6-methylnicotinonitrile.

Caption: A decision-making workflow for resolving solubility issues.

Analytical Quantification

Accurate quantification of 2-Chloro-4-(dimethylamino)-6-methylnicotinonitrile in solution is essential to verify the success of any solubilization method. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a robust and widely used technique for this purpose.

General HPLC-UV Method Protocol
  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase: A gradient elution with mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile) is recommended. A typical gradient could be 10-90% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: The UV detection wavelength should be set at the maximum absorbance of the compound, which can be determined by a UV scan (typically in the range of 254-280 nm for such structures).

  • Standard Curve: Prepare a series of standards of known concentrations in the same solvent matrix as the samples to be analyzed.

  • Quantification: The concentration of the compound in the test samples is determined by comparing the peak area from the sample chromatogram to the standard curve.

References

  • Vertex AI Search. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC.
  • Vertex AI Search. Techniques for Improving Solubility - International Journal of Medical Science and Dental Research.
  • Vertex AI Search. Cyclodextrin Solutions for API Solubility Boost - BOC Sciences.
  • Vertex AI Search. Surfactant vs Solubilizer: Which Enhances Drug Bioavailability? - Eureka by PatSnap.
  • Vertex AI Search. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC.
  • Vertex AI Search. Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs - PMC.
  • Vertex AI Search. Cyclodextrin as a Drug Carrier Increasing Drug Solubility - Touro Scholar.
  • Vertex AI Search. Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility?
  • Vertex AI Search. Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs - International Journal of Pharmaceutical and Phytopharmacological Research.
  • Vertex AI Search. Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades - ResearchGate.
  • Vertex AI Search. Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades - Pharma Excipients.
  • Vertex AI Search. Cosolvent - Wikipedia.
  • Vertex AI Search. Journal of Chemical and Pharmaceutical Research, 2024, 16(12):19-21 The Role of Surfactants in Solubilization of Poorly Soluble - JOCPR.
  • Vertex AI Search. Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview - Asian Journal of Pharmacy and Technology.
  • Vertex AI Search. Techniques to improve the solubility of poorly soluble drugs - ResearchGate.
  • Vertex AI Search. 5 Novel Techniques for Solubility Enhancement - Ascendia Pharmaceutical Solutions.
  • Vertex AI Search. Improving the Water Solubility of Poorly Soluble Drugs | Basicmedical Key.
  • Vertex AI Search. Cosolvent – Knowledge and References - Taylor & Francis.
  • Vertex AI Search. Solubility enhancement techniques: A comprehensive review.
  • Vertex AI Search. pH Adjustment and Co-Solvent Optimization - BOC Sciences.
  • Vertex AI Search. A Review of the Solubility Enhancement by Using a Co-Solvency Method - ManTech Publications.
  • Vertex AI Search. How do co solvent improve solubility - Brainly.in.
  • Vertex AI Search. 2-Chloro-4-(methylamino)nicotinonitrile (CAS 676601-68-6) - chemBlink.
  • Vertex AI Search. 2-CHLORO-4,6-DIMETHYLNICOTINONITRILE - cosmetic ingredient - Genie.
  • Vertex AI Search. Strategies to Overcome pH-Dependent Solubility of Weakly Basic Drugs by Using Different Types of Alginates - ResearchGate.
  • Vertex AI Search. 16.4: The Effects of pH on Solubility - Chemistry LibreTexts.
  • Vertex AI Search. 676601-68-6 2-Chloro-4-(methylamino)nicotinonitrile AKSci 6842FH.
  • Vertex AI Search. III Analytical Methods.
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  • Vertex AI Search. 14237-71-9|2-Chloro-4,6-dimethylnicotinonitrile|BLD Pharm.
  • Vertex AI Search. 6. ANALYTICAL METHODS.
  • Vertex AI Search. CAS 14237-71-9 | 2-Chloro-4,6-dimethylnicotinonitrile - Synblock.
  • Vertex AI Search. Analytical Methods for Residual Compositional Substances of Agricultural Chemicals, Feed Additives, and Veterinary Drugs in Food.
  • Vertex AI Search. Solubility Data Resource - TOKU-E.
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  • Vertex AI Search. 2-chloro-4,6-dimethylnicotinamide - 140413-44-1, C8H9ClN2O, density, melting point, boiling point, structural formula, synthesis.
  • Vertex AI Search. 6-Chloro-2-methylnicotinonitrile | C7H5ClN2 | CID 12387737 - PubChem.
  • Vertex AI Search. 2-Amino-6-chloro-4-methyl-nicotinonitrile — Chemical Substance Information - NextSDS.
  • Vertex AI Search. Navigating the Solubility Landscape of Ethyl 6-chloro-4-(methylamino)nicotinate: A Technical Guide - Benchchem.
  • Vertex AI Search. Solvent Miscibility Table - Sigma-Aldrich.
  • Vertex AI Search. Analysis method development for quantification of by-products formed in the production of 2-(dimethylamino)ethylacrylate - Doria.
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  • Vertex AI Search. Analytical Methods for Melatonin Quantification: Advances, Challenges, and Clinical Applications - MDPI.

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Optimization

Optimizing Suzuki coupling conditions for 2-Chloro-4-(dimethylamino)-6-methylnicotinonitrile

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with highly functionalized, sterically hindered heterocyclic scaffolds.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with highly functionalized, sterically hindered heterocyclic scaffolds. Here, we address the specific optimization and troubleshooting of the Suzuki-Miyaura cross-coupling for 2-Chloro-4-(dimethylamino)-6-methylnicotinonitrile .

Substrate Profiling & Mechanistic Causality

To successfully couple 2-chloro-4-(dimethylamino)-6-methylnicotinonitrile, one must first deconstruct the competing electronic and steric forces at play within the molecule. This substrate is not a standard aryl chloride; it is a complex "push-pull" system that requires precise catalytic tuning.

  • The Electrophilic Core (The Hurdle): The carbon-chlorine (C-Cl) bond is inherently strong, with a bond dissociation energy of approximately 339 kJ/mol[1]. This makes it significantly less reactive than a C-Br bond (~276 kJ/mol), setting a high activation energy barrier for the rate-limiting oxidative addition step of the palladium(0) catalyst[1].

  • The Cyano Group (The Accelerator): The nitrile (-CN) group at the C3 position is a powerful electron-withdrawing group (EWG). By depleting electron density from the adjacent C2 position, it lowers the LUMO of the C-Cl bond, which strongly facilitates the insertion of the electron-rich Pd(0) species[2].

  • The Dimethylamino Group (The Brake): The dimethylamino group at C4 acts as a strong electron-donating group (EDG) via resonance (+M effect). This pushes electron density back into the pyridine ring, partially neutralizing the activating effect of the cyano group and deactivating the C-Cl bond towards oxidative addition[2]. Furthermore, this bulky group creates severe local steric congestion, physically hindering the approach of the bulky palladium-ligand complex[2].

CatalyticCycle Pd0 Pd(0) Active Catalyst (Stabilized by XPhos) OxAdd Oxidative Addition (Rate-Limiting Step) Pd0->OxAdd 2-Cl-4-(NMe2)-6-Me-nicotinonitrile PdII Pd(II) Intermediate (Ar-Pd-Cl) OxAdd->PdII C3-CN activates C-Cl C4-NMe2 deactivates & blocks TransMet Transmetalation (Base + Ar'-B(OH)2) PdII->TransMet K3PO4 activates Boron PdII_Diaryl Pd(II) Diaryl (Ar-Pd-Ar') TransMet->PdII_Diaryl Avoid Protodeboronation RedElim Reductive Elimination (Product Release) PdII_Diaryl->RedElim Steric bulk accelerates RedElim->Pd0 Biaryl Product

Fig 1. Suzuki catalytic cycle highlighting substituent effects on 2-chloronicotinonitrile.

Optimization Matrix

Based on the mechanistic profile, standard conditions (e.g., Pd(PPh3)4 / Na2CO3) will likely fail. The table below summarizes the quantitative and logical shifts required to optimize this specific transformation.

Reaction ParameterSub-optimal ChoiceOptimized ChoiceMechanistic Rationale & Causality
Catalyst / Ligand Pd(PPh3)4Pd(OAc)2 / XPhos PPh3 is insufficiently electron-rich to break the deactivated C-Cl bond. Buchwald ligands (XPhos) are electron-rich (facilitating oxidative addition) and highly bulky (accelerating reductive elimination)[3].
Base NaOH or KOHK3PO4 or Cs2CO3 Strong nucleophilic bases (OH-) will trigger Nucleophilic Aromatic Substitution (SNAr) at the highly activated C2 position, displacing the chloride. K3PO4 is non-nucleophilic but basic enough to activate the boron species[2].
Solvent System EtOH / H2O1,4-Dioxane / H2O (4:1) Dioxane provides a higher boiling point (101 °C) necessary to overcome the high activation energy barrier of this sterically hindered substrate, while water dissolves the inorganic base[2].
Boron Source Free Boronic AcidPinacol Ester (BPin) Free boronic acids are prone to rapid protodeboronation at elevated temperatures. BPin esters provide a slow-release mechanism, matching the slow oxidative addition rate of the hindered substrate[4].

Troubleshooting Guides & FAQs

Troubleshooting Start Reaction Fails / Low Yield CheckSM Analyze LC-MS / TLC Start->CheckSM HighSM High SM Recovery (Oxidative Addition Issue) CheckSM->HighSM NoSM No SM, No Product (Side Reactions) CheckSM->NoSM Sol1 Use Pd(OAc)2/XPhos Increase Temp to 100°C HighSM->Sol1 Overcome Sterics Sol2 Use non-nucleophilic base (K3PO4) NoSM->Sol2 Prevent SNAr

Fig 2. Decision tree for troubleshooting common failures in highly functionalized pyridines.

Q1: My reaction is yielding mostly unreacted 2-chloro-4-(dimethylamino)-6-methylnicotinonitrile. How do I force the reaction to completion? A: High starting material recovery indicates a failure in the oxidative addition step. The steric bulk of the adjacent dimethylamino group is preventing the palladium from accessing the C-Cl bond[2]. Actionable Fix: Switch to a highly active, electron-rich, and bulky catalyst system such as Pd(OAc)2 with XPhos or SPhos. Ensure the reaction temperature is elevated to at least 90–100 °C to provide the necessary kinetic energy[3].

Q2: I observe rapid consumption of the boronic acid on LC-MS, but my product yield is below 10%. What is happening? A: This is a classic symptom of protodeboronation, a destructive side reaction where the boronic acid is hydrolyzed before it can transmetalate[4]. This occurs when the catalytic cycle (specifically oxidative addition) is too slow to "outrun" the degradation of the boronic acid[4]. Actionable Fix: Use a "slow-release" strategy. Switch your boron source to a Pinacol ester (BPin) or a MIDA boronate[5]. Alternatively, you can add the free boronic acid in small portions over 6 hours using a syringe pump.

Q3: The starting material is consumed, but I am forming a highly polar byproduct instead of the cross-coupled product. Why? A: You are likely observing Nucleophilic Aromatic Substitution (SNAr). The 3-cyano group highly activates the 2-chloro position towards nucleophilic attack. If you are using a nucleophilic base (like NaOH, KOH, or even Na2CO3 in some aqueous conditions), the hydroxide/carbonate is displacing the chloride to form a 2-hydroxy/2-oxo pyridine byproduct. Actionable Fix: Immediately switch to a strictly non-nucleophilic base such as anhydrous K3PO4 or Cs2CO3[2].

Q4: Can I run this reaction at room temperature to protect sensitive functional groups? A: It is highly unlikely for this specific substrate. 2-Chloropyridines generally require higher temperatures for oxidative addition compared to their bromo or iodo counterparts[2]. The added steric hindrance of the dimethylamino group makes room-temperature coupling nearly impossible without highly specialized, pre-formed palladacycle precatalysts[5].

Validated Experimental Protocol: Optimized Suzuki-Miyaura Coupling

This protocol is engineered as a self-validating system, incorporating critical quality control checkpoints to ensure reproducibility.

Reagents Required:

  • 2-Chloro-4-(dimethylamino)-6-methylnicotinonitrile (1.0 equiv)

  • Arylboronic acid pinacol ester (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)2) (5 mol%)

  • XPhos ligand (10 mol%)

  • Potassium phosphate tribasic (K3PO4), anhydrous (3.0 equiv)

  • 1,4-Dioxane / HPLC-grade Water (4:1 ratio)

Step-by-Step Methodology:

  • Preparation & Base Loading: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the 2-chloro-4-(dimethylamino)-6-methylnicotinonitrile (1.0 equiv), the arylboronic acid pinacol ester (1.5 equiv), and anhydrous K3PO4 (3.0 equiv)[2].

  • Catalyst Assembly: In a glovebox or under a strict counter-flow of Argon, add Pd(OAc)2 (5 mol%) and XPhos (10 mol%)[3].

    • Causality Check: The 1:2 Pd-to-ligand ratio is critical. It ensures the formation of the highly active monoligated Pd(0)-XPhos species while preventing the precipitation of inactive palladium black[4].

  • Solvent Degassing & Introduction: Prepare a 4:1 mixture of 1,4-Dioxane and Water. Degas the mixture by sparging with Argon for at least 30 minutes. Add the degassed solvent to the Schlenk flask via syringe to achieve a substrate concentration of 0.2 M.

    • Causality Check: Degassing is absolute paramount. The electron-rich Pd(0)-XPhos complex is highly sensitive to oxidation by dissolved O2[2].

  • Reaction Execution: Seal the Schlenk flask and immerse it in a pre-heated oil bath at 100 °C. Stir vigorously (1000 rpm) for 12–24 hours.

    • Validation Check: Monitor the reaction via LC-MS at the 4-hour mark. The disappearance of the parent mass [M+H]+ of the chloropyridine confirms successful oxidative addition.

  • Workup & Isolation: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (3x reaction volume) and filter the biphasic mixture through a tightly packed pad of Celite to remove palladium particulates and inorganic salts[3].

  • Purification: Transfer the filtrate to a separatory funnel. Wash the organic layer with distilled water and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel.

References

  • Ligand Selection for Efficient Suzuki Coupling of 2-Chloropyridines - Benchchem Benchchem.com
  • Technical Support Center: Suzuki Coupling with 2-Chloropyridine Deriv
  • Suzuki–Miyaura cross-coupling optimization enabled by autom
  • Suzuki Coupling of Pyridyl Halides: A Comparative Guide to the Reactivity of Chloropyridines and Bromopyridines - Benchchem Benchchem.com
  • Suzuki Coupling - Organic Chemistry Portal Organic-chemistry.org

Sources

Troubleshooting

Overcoming steric hindrance in 2-Chloro-4-(dimethylamino)-6-methylnicotinonitrile derivatives

Welcome to the technical support center for synthetic strategies involving 2-Chloro-4-(dimethylamino)-6-methylnicotinonitrile and its derivatives. This guide is designed for researchers, medicinal chemists, and drug deve...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for synthetic strategies involving 2-Chloro-4-(dimethylamino)-6-methylnicotinonitrile and its derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the unique synthetic challenges posed by this sterically hindered scaffold. The 2,4,6-trisubstituted pyridine core is a valuable pharmacophore, but the specific substitution pattern of this molecule presents significant steric and electronic hurdles.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common experimental issues. Our focus is not just on protocols but on the underlying chemical principles, enabling you to make informed decisions to optimize your reactions.

Troubleshooting Guides

This section addresses specific problems encountered during the functionalization of the 2-chloro position, which is sterically encumbered by the adjacent C6-methyl group.

Guide 1: Suzuki-Miyaura Coupling at the C2-Position

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. However, with this substrate, the oxidative addition of the C2-Cl bond to the palladium catalyst is often the rate-limiting and most challenging step due to steric hindrance.[1][2]

Problem: Low to no yield of the C2-arylated or C2-vinylated product.

This is the most common failure mode. The steric bulk of the C6-methyl group physically blocks the palladium catalyst from efficiently accessing and inserting into the C-Cl bond.

Logical Troubleshooting Workflow for Suzuki-Miyaura Coupling

start Low/No Yield in Suzuki Coupling check_catalyst Step 1: Evaluate Catalyst System start->check_catalyst check_conditions Step 2: Optimize Reaction Conditions check_catalyst->check_conditions If yield is still low sub_catalyst Use bulky, electron-rich phosphine ligands (e.g., SPhos, RuPhos). Increase catalyst loading (2-5 mol%). Use a Pd(II) precatalyst (G3/G4). check_catalyst->sub_catalyst check_reagents Step 3: Verify Reagent Quality check_conditions->check_reagents If yield is still low sub_conditions Increase temperature (90-120 °C). Screen bases (K₃PO₄, Cs₂CO₃). Use anhydrous polar aprotic solvents (Dioxane, Toluene, DMF). check_conditions->sub_conditions check_reagents->start If issues found, restart with pure reagents success Successful Coupling check_reagents->success Optimization Complete sub_reagents Ensure boronic acid is pure and not degraded (protodeborylated). Use scrupulously dry and degassed solvents. check_reagents->sub_reagents

Caption: A step-by-step workflow for troubleshooting low-yielding Suzuki-Miyaura reactions with sterically hindered substrates.

Potential CauseRecommended Solution & Rationale
Inefficient Oxidative Addition Solution: Employ a catalyst system known to be effective for sterically hindered aryl chlorides.[1] Rationale: Standard ligands like PPh₃ are often ineffective.[2] Bulky, electron-rich biarylphosphine ligands (e.g., SPhos, RuPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are essential.[1][3][4] These ligands create a coordinatively unsaturated, highly reactive Pd(0) species that is sterically demanding itself, promoting the difficult oxidative addition step.[5][6] Consider using advanced palladium precatalysts (e.g., G3 or G4 palladacycles) which form the active Pd(0) species more cleanly and efficiently.[2]
Catalyst Deactivation Solution: Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen).[1] Rationale: The pyridine nitrogen can coordinate to the palladium center, inhibiting catalysis. Bulky ligands help prevent this unproductive binding.[7] Additionally, the active Pd(0) species is sensitive to oxygen, which can lead to catalyst decomposition, especially at the higher temperatures required for these reactions.[8]
Suboptimal Reaction Conditions Solution: Increase the reaction temperature and carefully select the base and solvent. Rationale: Higher temperatures (e.g., 100-120 °C) are often necessary to overcome the high activation energy barrier caused by steric hindrance.[7] The choice of base is critical; strong, non-nucleophilic inorganic bases like K₃PO₄ or Cs₂CO₃ are often superior to organic bases or hydroxides.[7][9] Anhydrous, degassed polar aprotic solvents like dioxane, toluene, or DMF are typically used to ensure solubility and prevent side reactions like protodeborylation of the boronic acid.[8][10]
Guide 2: Buchwald-Hartwig Amination at the C2-Position

Forming a C-N bond at the C2-position is also challenging due to similar steric constraints. The choice of ligand is paramount to success.

Problem: Reaction stalls at low conversion, or hydrodehalogenation (-Cl replaced by -H) is a major side product.

Potential CauseRecommended Solution & Rationale
Rate-Limiting Oxidative Addition Solution: Use highly active, sterically hindered biarylphosphine ligands such as RuPhos, BrettPhos, or Josiphos-type ferrocene ligands.[2][11] Rationale: C-Cl bonds are less reactive than C-Br or C-I bonds, and the oxidative addition is the rate-limiting step.[2] These specialized ligands are designed to accelerate this step for challenging aryl chlorides.
Competitive Hydrodehalogenation Solution: Use a strong, non-nucleophilic base like Sodium tert-butoxide (NaOt-Bu) or Lithium bis(trimethylsilyl)amide (LHMDS). Ensure strictly anhydrous conditions.[2] Rationale: Hydrodehalogenation can arise from side reactions involving the amine or trace water. Using a strong, bulky, anhydrous base favors the desired amination pathway over competing elimination or decomposition pathways.[12]
Steric Clash with Amine Solution: For particularly bulky primary or secondary amines, you may need to screen a wider range of ligands and potentially switch to a nickel catalyst system. Rationale: If both the pyridine substrate and the amine nucleophile are sterically demanding, even advanced palladium systems may fail. Nickel catalysts can sometimes offer complementary reactivity for cross-electrophile couplings involving hindered partners.[6][13]
Guide 3: Sonogashira Coupling at the C2-Position

Introducing an alkyne at the C2-position requires careful optimization to prevent common side reactions associated with the Sonogashira coupling.

Problem: Low yield of the desired arylalkyne; significant formation of homocoupled alkyne (Glaser coupling) byproduct.

Potential CauseRecommended Solution & Rationale
Catalyst Inefficiency Solution: Use a robust palladium source like Pd(PPh₃)₂Cl₂ or a combination of Pd(OAc)₂ with a suitable phosphine ligand. For very hindered systems, bulky electron-rich ligands can be beneficial.[14][15] Rationale: The catalytic cycle must be efficient to outcompete side reactions. The choice of ligand can stabilize the palladium intermediates and facilitate the coupling.[15]
Glaser Homocoupling Solution: Perform the reaction under copper-free conditions or, if using a copper(I) co-catalyst, add the terminal alkyne slowly to the reaction mixture.[16] Rationale: The copper(I) co-catalyst, while accelerating the desired reaction, is also primarily responsible for the oxidative homocoupling of the terminal alkyne.[14] Running the reaction without copper (which may require a different base or higher temperatures) or keeping the instantaneous concentration of the alkyne low can suppress this side reaction.[16]
High Temperature Degradation Solution: If possible, use a more active catalyst system that allows the reaction to proceed at a lower temperature (e.g., 60-80 °C). Rationale: Both the starting materials and the conjugated product can be sensitive to the high temperatures often required to drive the reaction. Minimizing thermal stress can improve the overall isolated yield.

Frequently Asked Questions (FAQs)

Q1: What makes the 2-Chloro-4-(dimethylamino)-6-methylnicotinonitrile scaffold so challenging for cross-coupling reactions?

A1: The primary challenge is severe steric hindrance around the C2 position. The methyl group at C6 acts as a bulky shield, physically impeding the approach of the large transition metal catalyst required for oxidative addition. This significantly increases the activation energy of this critical, often rate-limiting, step in the catalytic cycle.[7][9]

Visualization of Steric Hindrance

Caption: Steric clash between the C6-methyl group and an incoming catalyst hinders access to the C2-Cl reaction site.

Q2: How does the C4-dimethylamino group affect the reactivity of the C2-chloro group?

A2: The dimethylamino group is a strong electron-donating group (EDG) through resonance. It increases the electron density of the pyridine ring, particularly at the ortho (C3, C5) and para (C6) positions. This increased electron density makes the C2-Cl bond stronger and less electrophilic, which further disfavors the oxidative addition step by the electron-rich Pd(0) catalyst. Therefore, its electronic effect compounds the steric challenge.

Q3: Are there alternatives to palladium catalysis for these systems?

A3: Yes, nickel-catalyzed cross-coupling reactions are a viable alternative and have shown promise for reactions involving sterically hindered substrates, including aryl chlorides.[6][13] Nickel catalysts can operate through different mechanistic pathways and sometimes exhibit complementary reactivity to palladium, succeeding where palladium systems may fail. Ligand design is also critical for nickel catalysis, with bidentate and tridentate pyridine-type ligands often being employed.[3][13]

Q4: Is Nucleophilic Aromatic Substitution (SNAr) a feasible alternative to cross-coupling at the C2-position?

A4: While possible, SNAr is challenging for this specific substrate. For SNAr to be efficient, the aromatic ring needs to be electron-deficient. The nitrile group at C3 is electron-withdrawing and activates the ring, but the powerful electron-donating effect of the C4-dimethylamino group counteracts this, deactivating the ring towards nucleophilic attack. Furthermore, the C6-methyl group provides significant steric hindrance that would block the approach of most nucleophiles. Therefore, transition-metal-catalyzed cross-coupling is generally the more practical and versatile approach.

Detailed Experimental Protocols

Protocol 1: Optimized Suzuki-Miyaura Coupling of a Sterically Hindered Nicotinonitrile

This protocol provides a robust starting point for the coupling of an arylboronic acid with 2-Chloro-4-(dimethylamino)-6-methylnicotinonitrile. Optimization of temperature and reaction time may be necessary for specific substrates.

Materials:

  • 2-Chloro-4-(dimethylamino)-6-methylnicotinonitrile (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • RuPhos G3 Palladacycle (3 mol%)

  • RuPhos ligand (3 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground and dried (3.0 equiv)

  • Anhydrous, degassed 1,4-dioxane

  • Reaction vessel (e.g., Schlenk tube or microwave vial) with a stir bar

Procedure:

  • Reaction Setup: To an oven-dried reaction vessel under an inert atmosphere of Argon, add 2-Chloro-4-(dimethylamino)-6-methylnicotinonitrile, the arylboronic acid, K₃PO₄, RuPhos G3 Palladacycle, and the RuPhos ligand.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with Argon three times to ensure all oxygen is removed.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe. The typical concentration is 0.1 M with respect to the limiting reagent.

  • Reaction: Place the sealed vessel in a preheated oil bath at 110 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS by taking a small aliquot from the reaction mixture.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired C2-coupled product.

References

  • Gagnon, A. (2015). Ligand Design in the Optimization of Reduction Catalysis Reactions. Retrieved from [Link]

  • RSC Publishing. (2020). Recent advances and future challenges in the synthesis of 2,4,6-triarylpyridines. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • ACS Omega. (2022). Sustainable Synthesis of 2,4,6-Trisubstituted Pyridines Using Surface-Modified PET@UiO-66 Vials. Retrieved from [Link]

  • ChemRxiv. (2022). Ligand design overcomes bottlenecks in Ni(I)-catalyzed C(sp²)–heteroatom couplings. Retrieved from [Link]

  • ChemTalk. (2025). Metal-Catalyzed Cross-Coupling Reactions. Retrieved from [Link]

  • ResearchGate. (2010). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Retrieved from [Link]

  • ACS Publications. (2020). Cross-Electrophile Couplings of Activated and Sterically Hindered Halides and Alcohol Derivatives. Accounts of Chemical Research. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. Retrieved from [Link]

  • ResearchGate. (2018). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. Retrieved from [Link]

  • The Doyle Group. (2017). Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Organic Chemistry Portal. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Retrieved from [Link]

  • RSC Publishing. (2014). Facile Buchwald–Hartwig coupling of sterically encumbered substrates effected by PNP ligands. Dalton Transactions. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Purification &amp; Troubleshooting for 2-Chloro-4-(dimethylamino)-6-methylnicotinonitrile

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Compound CAS: 137440-91-6 | Molecular Formula: C9H10ClN3 Overview & Physicochemical Profiling 2-Chloro-4-(dimethylamino)-6-methylnico...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Compound CAS: 137440-91-6 | Molecular Formula: C9H10ClN3

Overview & Physicochemical Profiling

2-Chloro-4-(dimethylamino)-6-methylnicotinonitrile is a highly functionalized pyridine derivative frequently utilized as a building block in medicinal chemistry. Its physicochemical behavior is governed by a delicate balance of electron-withdrawing groups (chloro, cyano) and electron-donating/basic groups (dimethylamino, methyl). Because of the basic nitrogen centers (pyridine core and dimethylamine substituent), the compound is highly sensitive to acidic environments, which dictates the specific strategies required for its isolation, chromatography, and crystallization.

This guide provides field-proven, self-validating protocols to troubleshoot common bottlenecks and isolate this compound with >99% purity.

Purification Workflow

PurificationWorkflow Crude Crude 2-Chloro-4-(dimethylamino) -6-methylnicotinonitrile Workup Aqueous Workup (Sat. NaHCO3 / DCM) Crude->Workup CheckPurity TLC / LC-MS Purity Check Workup->CheckPurity Chromatography Silica Gel Chromatography (Hexane/EtOAc + 1% Et3N) CheckPurity->Chromatography Purity < 85% Recrystallization Recrystallization (EtOH / H2O or EtOAc / Hexanes) CheckPurity->Recrystallization Purity > 85% Chromatography->Recrystallization Polish Pure Pure Compound (>99% Purity) Recrystallization->Pure

Fig 1: Optimization workflow for the purification of 2-Chloro-4-(dimethylamino)-6-methylnicotinonitrile.

Troubleshooting Guides (FAQs)

Q1: Why does my compound streak on the TLC plate and co-elute with impurities during silica gel chromatography?

  • Causality: The basic dimethylamino group and the pyridine nitrogen make the compound a Lewis base. Standard silica gel contains acidic silanol groups (pKa ~ 4.5–5.5) that interact strongly with these basic nitrogen atoms via hydrogen bonding and proton transfer. This causes peak tailing and streaking.

  • Solution: Pre-saturate the acidic silanol sites by adding 1–2% triethylamine (Et3N) to your organic eluent (e.g., Hexanes/Ethyl Acetate). This technique ensures the basic compound elutes as a tight, symmetrical band, improving resolution from non-basic impurities[1].

Q2: I am losing a significant amount of product to the aqueous layer during the post-reaction workup. How can I prevent this?

  • Causality: If the crude mixture contains acidic byproducts (e.g., residual HCl from chlorination steps using POCl3), the basic nitrogen atoms on the pyridine and dimethylamino groups will protonate, forming highly water-soluble salts.

  • Solution: Ensure the aqueous phase is strictly buffered to a mildly basic pH (8.0–9.0) using saturated aqueous sodium bicarbonate (NaHCO3) before extraction. This keeps the compound in its neutral, lipophilic free-base form, driving its partition into the organic phase (e.g., Dichloromethane or Ethyl Acetate)[2].

Q3: What is the most reliable recrystallization method to achieve >99% purity for crystallography or biological assays?

  • Causality: The compound has moderate polarity. It is highly soluble in hot, moderately polar solvents but insoluble in cold, non-polar aliphatic solvents.

  • Solution: A binary "good solvent/anti-solvent" system is optimal. Dissolving the crude solid in minimal hot Ethyl Acetate (good solvent) and slowly adding Hexanes (anti-solvent) induces a slow nucleation process that excludes impurities trapped in the crystal lattice[2].

Quantitative Data: Solvent Systems for Recrystallization

The following solvent systems have been optimized for the thermodynamic recovery of highly functionalized pyridine-carbonitriles.

Solvent System (Good/Anti)Ratio (v/v)Polarity Index (Avg)Expected RecoveryPurity Profile
Ethyl Acetate / Hexanes 1:3 to 1:5~2.575–85%Excellent for removing non-polar lipophilic impurities.
Ethanol / Water 4:1~4.880–90%Good for removing polar salts and residual amine byproducts.
Toluene / Heptane 1:2~1.865–75%Ideal for highly lipophilic crude mixtures; yields highly crystalline needles.
Experimental Protocols
Protocol 1: Buffered Aqueous Workup
  • Dilution: Dilute the crude reaction mixture with Dichloromethane (DCM) (approx. 10 mL per gram of crude).

  • Neutralization: Slowly add an equal volume of saturated aqueous NaHCO3.

    • Self-Validation Check: Test the aqueous layer with pH paper; it must read ≥ 8.0. If it is acidic, add 1M NaOH dropwise until pH 8 is reached to ensure the compound is fully deprotonated.

  • Extraction: Separate the organic layer. Extract the remaining aqueous layer twice more with fresh DCM.

  • Drying: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the crude free-base.

Protocol 2: Basified Flash Column Chromatography
  • Eluent Preparation: Prepare the mobile phase: 80% Hexanes, 19% Ethyl Acetate, and 1% Triethylamine (v/v/v).

  • Column Packing: Slurry-pack the silica gel column using the prepared basified eluent.

    • Causality Check: Pre-running the basic solvent neutralizes the acidic silanol sites before the compound is loaded, preventing irreversible binding.

  • Loading: Dry-load the crude compound onto a small amount of silica, or dissolve it in minimal DCM and load it directly onto the column head.

  • Elution: Elute the column and collect fractions.

    • Self-Validation Check: Spot fractions on a TLC plate (run in the same eluent). The product should appear as a tight, non-streaking circular spot under short-wave UV (254 nm).

Protocol 3: Binary Solvent Recrystallization (Polish)
  • Dissolution: Place the semi-pure compound (>85% purity) in a round-bottom flask. Add a minimum volume of boiling Ethyl Acetate just until the solid fully dissolves.

  • Cloud Point: Remove the flask from the heat source and add Hexanes dropwise while swirling until the solution becomes faintly turbid (the cloud point).

  • Clarification: Add exactly one drop of hot Ethyl Acetate to clear the turbidity. Cover the flask and allow it to cool undisturbed to room temperature over 4 hours.

  • Crystallization: Transfer the flask to an ice bath (0 °C) for 1 hour to maximize the thermodynamic yield.

  • Isolation: Filter the crystals via vacuum filtration and wash the filter cake with ice-cold Hexanes.

    • Self-Validation Check: Analyze the mother liquor via TLC. If a heavy product spot remains, concentrate the filtrate to 25% of its original volume to obtain a second crop of crystals.

References
  • Armarego, W. L. F. (2022). Purification of Laboratory Chemicals (9th Edition). Elsevier.[1] URL:[Link]

  • Vogel, A. I., & Furniss, B. S. (1978). Vogel's Textbook of practical organic chemistry, including qualitative organic analysis. Internet Archive.[2] URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

2-Chloro-4-(dimethylamino)-6-methylnicotinonitrile vs other substituted nicotinonitriles in drug discovery

Comprehensive Comparison Guide: 2-Chloro-4-(dimethylamino)-6-methylnicotinonitrile vs. Alternative Substituted Nicotinonitriles in Drug Discovery As a Senior Application Scientist, I frequently encounter the challenge of...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Comparison Guide: 2-Chloro-4-(dimethylamino)-6-methylnicotinonitrile vs. Alternative Substituted Nicotinonitriles in Drug Discovery

As a Senior Application Scientist, I frequently encounter the challenge of selecting the optimal starting scaffold for library generation in target-based drug discovery. The nicotinonitrile (3-cyanopyridine) framework is universally recognized as a "privileged structure" in medicinal chemistry, forming the pharmacophoric core of several FDA-approved kinase inhibitors such as Bosutinib and Neratinib[1],[2].

However, not all nicotinonitriles are created equal. This guide provides an objective, data-driven comparison between the highly functionalized building block 2-Chloro-4-(dimethylamino)-6-methylnicotinonitrile and other common substituted nicotinonitriles. By analyzing the causality behind structural substitutions and detailing self-validating experimental protocols, this guide serves as a practical roadmap for researchers optimizing lead compounds.

Structural Rationale & Mechanistic Causality

The specific substitution pattern on a nicotinonitrile ring dictates both its synthetic versatility and its biological behavior. 2-Chloro-4-(dimethylamino)-6-methylnicotinonitrile is engineered for late-stage diversification and precise target engagement:

  • 2-Chloro Substituent (The Reactive Handle): The cyano group at the C3 position acts as a strong electron-withdrawing group (EWG). This synergizes with the electron-deficient pyridine nitrogen to highly activate the C2 position. The 2-chloro group serves as an excellent leaving group, enabling rapid Nucleophilic Aromatic Substitution (SNAr) with various amines to generate diverse libraries without rebuilding the core[1].

  • 4-(Dimethylamino) Group (The Electronic Modulator): This electron-donating group (EDG) fine-tunes the basicity (pKa) of the pyridine nitrogen. In kinase drug discovery, the pyridine nitrogen often acts as a critical hydrogen-bond acceptor in the ATP-binding hinge region[2]. The bulky dimethylamino group also provides steric shielding, which can enhance selectivity against off-target kinases.

  • 6-Methyl Group (The Lipophilic Anchor): Adds necessary lipophilicity (LogP) to improve cell membrane permeability while preventing metabolic oxidation at the C6 position.

  • 3-Cyano Group (The Bioisostere): Acts as a metabolic-resistant bioisostere for carbonyl groups, participating in strong dipole-dipole interactions within receptor pockets[3].

Pathway A Nicotinonitrile Ligand (ATP Competitor) B Target Kinase (e.g., VEGFR-2 / GCN5) A->B Hinge Region Binding C Phosphorylation Cascade Blockade B->C Signal Interruption D Apoptosis & Cell Cycle Arrest C->D Phenotypic Response

Fig 1. Mechanism of action for nicotinonitrile-based kinase inhibitors leading to apoptosis.

Comparative Performance Analysis

To objectively evaluate the utility of 2-Chloro-4-(dimethylamino)-6-methylnicotinonitrile, we must benchmark it against other prevalent scaffolds in the field, such as 2-amino-diaryl derivatives (used as A2A receptor antagonists)[4],[5] and 2-mercapto derivatives (used as antimicrobial/molluscicidal agents)[6].

Table 1: Comparative Profiling of Substituted Nicotinonitrile Scaffolds

Scaffold / CompoundKey Structural FeaturesPrimary Pharmacological TargetsSynthetic VersatilityPhysicochemical Impact
2-Chloro-4-(dimethylamino)-6-methylnicotinonitrile 2-Cl (Leaving group), 4-NMe₂ (EDG), 6-Me (Lipophilic)Precursor for Kinases (VEGFR-2, GCN5)[1],[7]Extremely High: Facile SNAr at C2 for late-stage amine functionalization.Tunable pKa, high dipole moment, excellent membrane permeability.
2-Amino-4,6-diaryl-nicotinonitriles 2-NH₂ (H-bond donor), 4,6-Diaryl (Bulky lipophilic groups)GPCRs (A2A Adenosine Receptors)[4]Moderate: Usually requires de novo multi-component synthesis.High lipophilicity (LogP > 4), often suffers from poor aqueous solubility.
2-Mercapto-nicotinonitriles 2-SH (Nucleophilic / Metal-binding)Antimicrobial, Molluscicidal[6]High: Easy thioether formation via alkylation.Prone to autoxidation; strong metal chelation can lead to off-target toxicity.
Unsubstituted Nicotinonitrile 3-CN only (Baseline scaffold)Fragment-based screeningLow: Requires harsh C-H activation for functionalization.High water solubility (140 g/L)[1], but low target affinity.

Self-Validating Experimental Methodologies

Trust in drug discovery relies on robust, reproducible protocols. The following workflows demonstrate how to utilize 2-Chloro-4-(dimethylamino)-6-methylnicotinonitrile effectively, incorporating built-in validation checks at every stage.

Protocol A: Late-Stage Diversification via SNAr

Causality: Instead of performing a low-yield, multi-component imino-Diels-Alder reaction for every new derivative[3], utilizing the 2-chloro scaffold allows for divergent synthesis. The highly electrophilic C2 position enables rapid SNAr with various amines under mild conditions.

  • Reaction Assembly: Dissolve 1.0 eq of 2-Chloro-4-(dimethylamino)-6-methylnicotinonitrile in anhydrous DMF. Add 1.5 eq of the desired nucleophilic amine and 2.0 eq of N,N-Diisopropylethylamine (DIPEA).

    • Expert Insight: DIPEA acts as a sterically hindered, non-nucleophilic base to scavenge the HCl byproduct, driving the reaction forward without competing for the electrophilic C2 center.

  • Thermal Activation: Heat the mixture to 80°C for 4–6 hours.

  • Self-Validation (LC-MS Check): Sample 10 µL of the reaction mixture, dilute in MeCN, and inject into the LC-MS.

    • Validation Metric: The reaction is deemed successful only when the starting material peak (the specific m/z of the 2-chloro isotope pattern) is completely replaced by the product mass (M+H). If unreacted starting material remains, add 0.5 eq of amine and continue heating.

  • Isolation: Quench with ice water to precipitate the product. Filter and wash with cold water to remove residual DMF and salts.

Protocol B: AlphaScreen-Based Kinase Inhibition Assay

Causality: To evaluate the binding affinity of the newly synthesized derivatives against targets like GCN5, an AlphaScreen assay is preferred. It relies on the proximity of donor and acceptor beads, eliminating radioactive waste while providing exceptional signal-to-background ratios for ATP-competitive inhibitors[7].

  • Reagent Preparation: Prepare 10 mM stock solutions of the synthesized nicotinonitrile derivatives in 100% DMSO. Dilute serially in assay buffer to maintain a final DMSO concentration of <1%.

    • Expert Insight: Exceeding 1% DMSO can denature the kinase, leading to false-positive inhibition signals.

  • Reaction Assembly: In a 384-well OptiPlate, combine 5 µL of the target kinase, 5 µL of the test compound, and 5 µL of the biotinylated substrate peptide.

  • Self-Validation (Internal Controls):

    • Negative Control: Include a "No Enzyme" well to establish the baseline background luminescence.

    • Positive Control: Include a well with a known reference inhibitor (e.g., Bosutinib) to validate assay sensitivity and dynamic range.

  • Incubation & Bead Addition: Incubate at room temperature for 60 minutes. Under subdued light (to prevent photobleaching of the fluorophores), add 10 µL of the Streptavidin-coated Donor and Acceptor beads.

  • Detection & Analysis: Incubate for an additional 60 minutes. Read the luminescence signal using a microplate reader. Calculate the IC₅₀ by plotting the log[inhibitor] versus the normalized luminescence signal using non-linear regression.

Protocol S1 1. SNAr Diversification (2-Chloro Displacement) S2 2. LC-MS Validation (Confirm Conversion) S1->S2 Purify S3 3. AlphaScreen Prep (Buffer & Controls) S2->S3 Active Lead S4 4. Target Incubation (Kinase + Ligand) S3->S4 Assemble S5 5. IC50 Determination (Luminescence Readout) S4->S5 Measure

Fig 2. Workflow from late-stage SNAr diversification to AlphaScreen kinase inhibition assay.

References[1] Title: The Nicotinonitrile Scaffold: A Comprehensive Technical Guide for Drug Discovery. Source: BenchChem. URL: https://www.benchchem.com[2] Title: Potential Biological Activity of Substituted Nicotinonitriles: A Technical Guide. Source: BenchChem. URL: https://www.benchchem.com[4] Title: 2-Amino-6-furan-2-yl-4-substituted Nicotinonitriles as A2A Adenosine Receptor Antagonists. Source: Journal of Medicinal Chemistry (ACS). URL:https://pubs.acs.org/doi/10.1021/jm701594y[7] Title: Discovery of trisubstituted nicotinonitrile derivatives as novel human GCN5 inhibitors through AlphaScreen-based high throughput screening. Source: RSC Advances. URL:https://pubs.rsc.org/en/content/articlelanding/2019/RA/C9RA00495A[6] Title: Design, Synthesis, Characterization, and Molluscicidal Activity Screening of New Nicotinonitrile Derivatives. Source: PMC (NIH). URL:https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9736181/[5] Title: Structure-Based Discovery of Novel Chemotypes for Adenosine A2A Receptor Antagonists. Source: PMC (NIH). URL:https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2818967/[3] Title: Fine-Tuned Imino-Diels–Alder Reaction for the Sustainable Synthesis of Nicotinonitriles. Source: The Journal of Organic Chemistry (ACS). URL:https://pubs.acs.org/doi/10.1021/acs.joc.5b02864

Sources

Comparative

Mass spectrometry fragmentation patterns of 2-Chloro-4-(dimethylamino)-6-methylnicotinonitrile

Structural Elucidation and Fragmentation Mapping of 2-Chloro-4-(dimethylamino)-6-methylnicotinonitrile: A Platform Comparison Guide As pharmaceutical pipelines increasingly rely on highly substituted heterocyclic scaffol...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural Elucidation and Fragmentation Mapping of 2-Chloro-4-(dimethylamino)-6-methylnicotinonitrile: A Platform Comparison Guide

As pharmaceutical pipelines increasingly rely on highly substituted heterocyclic scaffolds, the precise structural characterization of intermediates like 2-Chloro-4-(dimethylamino)-6-methylnicotinonitrile (C9H10ClN3) becomes critical. This guide objectively compares the performance of High-Resolution Accurate Mass (HRAM) platforms against traditional Triple Quadrupole (QqQ) systems for elucidating complex fragmentation cascades, providing actionable, self-validating methodologies for analytical scientists.

Analytical Challenge & Platform Comparison

The choice of mass spectrometry platform fundamentally dictates the depth of structural information acquired.

  • Triple Quadrupole (QqQ) Systems: QqQ instruments are the gold standard for targeted, high-throughput quantitation. By utilizing Multiple Reaction Monitoring (MRM), they offer unparalleled sensitivity and robustness for trace-level analysis in complex matrices[1]. However, because they operate at nominal mass resolution, they cannot definitively assign elemental compositions to unknown fragments, making de novo structural elucidation challenging.

  • High-Resolution Accurate Mass (HRAM) Systems (Q-TOF / Orbitrap): For untargeted screening and fragmentation mapping, HRAM platforms are vastly superior[2]. They provide sub-5 ppm mass accuracy and high resolving power, allowing researchers to unambiguously differentiate isobaric interferences and assign exact chemical formulas to product ions[3]. When mapping the fragmentation of a novel substituted nicotinonitrile, HRAM eliminates the guesswork associated with nominal mass overlaps.

Mechanistic Causality in Fragmentation (E-E-A-T)

Understanding why a molecule fragments a certain way is more valuable than simply memorizing the resulting m/z values. The fragmentation of the protonated molecule [M+H]+ (m/z 196.0641) of 2-Chloro-4-(dimethylamino)-6-methylnicotinonitrile is driven by charge localization and the thermodynamic stability of the resulting product ions.

  • Radical Site-Initiated Cleavage (α-cleavage): The lone pairs on the dimethylamino nitrogen readily localize the charge. This site is highly susceptible to homolytic bond cleavage, resulting in the expulsion of a methyl radical (•CH3, -15 Da)[4]. This generates an odd-electron radical cation at m/z 181.0407. The driving force here is the strong tendency of the radical ion to achieve electron pairing[4].

  • Charge Site-Initiated Inductive Cleavage: Alternatively, the entire dimethylamine moiety can be expelled as a neutral molecule (HN(CH3)2, -45 Da) via heterolytic inductive cleavage[5]. This yields a highly stable, conjugated pyridine cation at m/z 151.0063.

  • Heterolytic Cleavage of the Halogen: The C-Cl bond is relatively weak compared to the aromatic C-C bonds. Heterolytic cleavage, often accompanied by hydrogen rearrangement from the adjacent methyl group, results in the neutral loss of hydrochloric acid (HCl, -36 Da)[5], producing a fragment at m/z 160.0875.

  • Nitrile Elimination: The cyano group at the C3 position undergoes direct elimination of hydrogen cyanide (HCN, -27 Da)[4], a classic diagnostic pathway for nicotinonitriles, yielding m/z 169.0533.

Self-Validating Experimental Protocol

To ensure absolute confidence in fragment assignment, this LC-MS/MS protocol utilizes the natural isotopic distribution of chlorine ( 35 Cl and 37 Cl in a ~3:1 ratio) as an internal self-validating mechanism.

Step 1: Sample Preparation Prepare a 1.0 mg/mL stock solution of 2-Chloro-4-(dimethylamino)-6-methylnicotinonitrile in LC-MS grade methanol. Dilute to a working concentration of 100 ng/mL using a 50:50 mixture of Methanol:Water containing 0.1% Formic Acid to promote efficient protonation in the positive electrospray ionization (+ESI) source.

Step 2: Chromatographic Separation Inject 2 µL onto a sub-2 µm C18 column (e.g., 50 x 2.1 mm, 1.7 µm) maintained at 40°C. Use a rapid gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes. This ensures the analyte elutes as a sharp, symmetrical peak, maximizing the instantaneous concentration entering the source.

Step 3: Isotope-Targeted MS/MS Acquisition (The Validation Step) Configure the mass spectrometer to perform targeted MS/MS on both the monoisotopic precursor (m/z 196.06) and the M+2 isotope (m/z 198.06).

  • Causality: Ramp the Collision Energy (CE) from 15 eV to 45 eV. Lower energies (15-25 eV) capture fragile neutral losses (like •CH3), while higher energies (35-45 eV) force the cleavage of the rigid pyridine ring.

  • Validation Logic: Any product ion that retains the chlorine atom (e.g., the -CH3 fragment) will exhibit a corresponding M+2 fragment in the m/z 198 MS/MS spectrum. Conversely, fragments resulting from the loss of HCl will collapse into a single monoisotopic mass in both spectra, definitively proving the cleavage site.

Quantitative Data & Platform Performance

The following table summarizes the theoretical exact masses and compares the diagnostic output between an HRAM Q-TOF and a nominal mass QqQ platform. The HRAM platform's sub-3 ppm mass error provides definitive structural proof.

Fragment IonFormulaTheoretical m/zQ-TOF Measured m/z (Mass Error)QqQ Measured m/z (Resolution)Diagnostic Value
[M+H]⁺ C9H11ClN3⁺196.0641196.0644 (+1.5 ppm)196.1 (Unit)Intact Precursor
[M+H - •CH3]⁺• C8H8ClN3⁺•181.0407181.0411 (+2.2 ppm)181.0 (Unit)Dimethylamino α-cleavage
[M+H - HCl]⁺ C9H10N3⁺160.0875160.0879 (+2.5 ppm)160.1 (Unit)Chloro heterolytic cleavage
[M+H - HN(CH3)2]⁺ C7H4ClN2⁺151.0063151.0066 (+2.0 ppm)151.0 (Unit)Inductive amine cleavage
[M+H - HCN]⁺ C8H10ClN2⁺169.0533169.0539 (+3.5 ppm)169.1 (Unit)Nitrile elimination

Visualizing the Fragmentation Cascade

The following diagram maps the primary collision-induced dissociation (CID) pathways of the target molecule.

MS_Fragmentation M [M+H]+ m/z 196.0641 C9H11ClN3+ F1 [M+H - •CH3]+• m/z 181.0407 C8H8ClN3+• M->F1 -15 Da (-•CH3) Radical site-initiated F2 [M+H - HN(CH3)2]+ m/z 151.0063 C7H4ClN2+ M->F2 -45 Da (-Amine) Inductive cleavage F3 [M+H - HCl]+ m/z 160.0875 C9H10N3+ M->F3 -36 Da (-HCl) Heterolytic cleavage F4 [M+H - HCN]+ m/z 169.0533 C8H10ClN2+ M->F4 -27 Da (-HCN) Nitrile elimination

Figure 1: Proposed MS/MS fragmentation pathways of 2-Chloro-4-(dimethylamino)-6-methylnicotinonitrile.

References

  • Fragmentation (mass spectrometry) . Wikipedia. Available at:[Link]

  • Fragmentation Mechanisms . OrgChemBoulder. Available at:[Link]

  • What are the main advantages of HRMS vs triple quadrupole MS? . Bioanalysis Zone. Available at:[Link]

  • Tandem Mass Spectrometry (MS/MS) vs. Triple Quadrupole Mass Spectrometry (QQQ): Which Provides Better Sensitivity? . Lab Manager. Available at:[Link]

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Safety & Regulatory Compliance

Safety

2-Chloro-4-(dimethylamino)-6-methylnicotinonitrile proper disposal procedures

The proper disposal of highly functionalized heterocyclic compounds requires a rigorous understanding of their molecular architecture. For researchers and drug development professionals handling 2-Chloro-4-(dimethylamino...

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Author: BenchChem Technical Support Team. Date: April 2026

The proper disposal of highly functionalized heterocyclic compounds requires a rigorous understanding of their molecular architecture. For researchers and drug development professionals handling 2-Chloro-4-(dimethylamino)-6-methylnicotinonitrile , standard organic waste protocols are insufficient. Because this molecule integrates a chlorinated aromatic ring, a reactive nitrile group, and multiple nitrogen centers, its end-of-life management must be carefully engineered to prevent the release of toxic byproducts such as hydrogen cyanide (HCN), hydrogen chloride (HCl), and nitrogen oxides (NOx).

This guide provides the authoritative, self-validating operational workflows required to safely manage and dispose of this compound in a laboratory setting.

Mechanistic Hazard Profiling: The "Why" Behind the Protocol

To build a compliant disposal strategy, we must first analyze the specific chemical liabilities of 2-Chloro-4-(dimethylamino)-6-methylnicotinonitrile (CAS: 137440-91-6) 1. Every functional group dictates a specific logistical requirement:

  • The Chlorinated Pyridine Core: The C-Cl bond on the aromatic ring is highly stable. During thermal destruction, this chlorine atom is liberated as corrosive hydrogen chloride (HCl) gas. If routed to a standard, non-halogenated waste stream, the resulting HCl will corrode incinerator linings and cause toxic atmospheric emissions, violating EPA regulations 2.

  • The Nitrile (-C≡N) Moiety: Nitriles require complete oxidative combustion. Incomplete combustion or exposure to strong reducing/acidic environments can theoretically lead to the release of hydrogen cyanide (HCN) or highly toxic amides 3.

  • High Nitrogen Content: The molecule contains three distinct nitrogen atoms (pyridine, nitrile, and dimethylamino). Thermal destruction will inevitably generate significant volumes of nitrogen oxides (NOx), necessitating specialized post-combustion scrubbing infrastructure 4.

Quantitative Hazard & Physicochemical Profile

Property / HazardValue / DescriptionOperational Implication
CAS Number 137440-91-6Must be explicitly listed on all hazardous waste manifests.
Molecular Formula C9H10ClN3High N and Cl mass percentage dictates the incinerator type.
Molecular Weight 195.65 g/mol Used for calculating stoichiometric combustion products.
Primary Combustion Gases HCl, NOx, CO, CO2Requires alkaline and NOx scrubbing post-combustion.
Chemical Incompatibilities Strong acids, strong oxidizersSegregate from acidic waste to prevent exothermic hydrolysis.

Laboratory Operational Workflows

The following step-by-step methodologies ensure that the compound is safely contained and prepared for regulatory-compliant disposal.

Protocol A: Routine Waste Segregation and Accumulation
  • Primary Segregation: Deposit all liquid and solid waste containing this compound strictly into containers designated for Halogenated Organic Waste .

    • Causality: Mixing this compound with non-halogenated solvents (like pure ethanol or acetone) lowers the overall BTU value of the waste drum and bypasses the specialized scrubber requirements needed for the chlorine atom. This is a direct violation of the EPA's Resource Conservation and Recovery Act (RCRA) mandates for halogenated organic compounds 3.

  • Container Selection: Use high-density polyethylene (HDPE) or glass carboys. Ensure the container is chemically compatible with the primary solvent carrying the compound.

  • Environmental Control: Store the waste container in a secondary containment tray within a continuously ventilated chemical fume hood or dedicated waste storage room. Keep ambient temperatures between 6°C and 40°C to prevent thermal degradation prior to disposal 4.

  • Labeling: Affix a hazardous waste label immediately upon the first drop of waste. The label must explicitly state: "Halogenated Organic Waste - Contains Chlorinated Pyridine and Nitrile Derivatives."

Protocol B: Immediate Spill Response Methodology
  • Isolation & PPE: Evacuate unnecessary personnel. Responders must don heavy-duty nitrile gloves (>14 mils), chemical-resistant coveralls, and safety goggles 4.

  • Containment:

    • If dry powder: Mist the spill lightly with water to prevent aerosolization of the toxic dust.

    • If dissolved in solvent: Surround the spill perimeter with an inert, non-combustible absorbent such as vermiculite or dry sand.

    • Causality: Combustible absorbents like sawdust must be avoided because they can act as fuel if the compound is dissolved in a flammable organic solvent, exacerbating fire risks.

  • Absorption and Collection: Work the absorbent into the spill from the outside in. Once liquid is fully absorbed, use a non-sparking shovel to transfer the material into a sealable, rigid hazardous waste bin.

  • Decontamination: Wash the affected surface with a heavy-duty detergent and hot water. Collect all rinsate using additional absorbent pads, and place these pads into the same hazardous waste bin.

    • Causality: Chlorinated pyridines can leave persistent micro-residues on lab benches; detergent micellation is required to lift the hydrophobic compound from surfaces 4.

End-of-Life Destruction Logistics

Once the waste leaves the laboratory, it must be processed by a licensed Treatment, Storage, and Disposal Facility (TSDF). The only EPA-approved method for the complete destruction of complex halogenated nitriles is high-temperature incineration 2.

  • Thermal Oxidation: The waste is injected into a rotary kiln or liquid injection incinerator operating at temperatures exceeding 1000°C (1832°F) with a residence time of at least 2 seconds.

    • Causality: This extreme thermal environment is necessary to cleave the highly stable aromatic C-C and C-Cl bonds, and to ensure the nitrile group is fully oxidized to CO2 and NOx, preventing the formation of cyanide gas 2.

  • Effluent Scrubbing: The exhaust gas immediately enters a quench chamber followed by a high-pressure-drop venturi scrubber (utilizing an alkaline solution) to neutralize the HCl gas into benign chloride salts. Subsequently, a Selective Catalytic Reduction (SCR) unit reduces the NOx back into atmospheric nitrogen (N2) and water vapor.

WastePathway LabWaste 2-Chloro-4-(dimethylamino)- 6-methylnicotinonitrile (Lab Waste) Segregation Halogenated Waste Segregation LabWaste->Segregation EPA RCRA Guidelines Incineration High-Temp Incineration (>1000°C) Segregation->Incineration TSDF Transport Scrubber1 Alkaline Quench / Scrubber (Neutralizes HCl) Incineration->Scrubber1 Combustion Gas (Contains HCl) Scrubber2 NOx Scrubber / SCR (Reduces Nitrogen Oxides) Incineration->Scrubber2 Combustion Gas (Contains NOx) Emission Safe Atmospheric Emission (CO2, H2O, N2, Salts) Scrubber1->Emission Benign Salts Scrubber2->Emission N2 Gas

Logical workflow for the thermal destruction and scrubbing of halogenated nitrile waste.

References

  • Appchem. "3-Pyridinecarbonitrile, 2-chloro-4-(dimethylamino)-6-methyl- | 137440-91-6." Appchemical.com.
  • U.S. Environmental Protection Agency (EPA). "Hazardous Waste Management System: Land Disposal Restrictions: Proposed Rule and California List." EPA.gov.
  • U.S. Environmental Protection Agency (EPA).
  • Alligare.

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